Indoleacetyl phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205728 | |
| Record name | Indoleacetyl phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-50-7 | |
| Record name | Indoleacetyl phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetyl phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLEACETYL PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Chemical structure and stereochemistry of Indoleacetyl phenylalanine"
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Indoleacetyl Phenylalanine
Abstract
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is a significant molecule at the intersection of plant biochemistry and metabolic studies. As an amide-linked conjugate of the primary plant hormone auxin (indole-3-acetic acid) and the essential amino acid L-phenylalanine, it plays a crucial role in auxin homeostasis and transport regulation.[1][2] The stereochemistry of the phenylalanine moiety is paramount, dictating its biological recognition and activity. This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, synthesis, and state-of-the-art analytical methodologies for Indoleacetyl Phenylalanine, tailored for researchers and professionals in drug development and the life sciences. We delve into the causality behind experimental choices, offering field-proven insights into its characterization and handling.
Introduction to Indoleacetyl Phenylalanine (IAA-Phe)
The Context of Auxin Conjugation
Auxins, with indole-3-acetic acid (IAA) as the most prominent member, are critical hormones regulating nearly every aspect of plant growth and development. To maintain precise hormonal balance, plants employ a sophisticated system of synthesis, transport, and inactivation. A primary mechanism for temporarily inactivating and storing IAA is through conjugation with amino acids, sugars, or peptides. These conjugates, such as IAA-Phe, serve as a reversible pool of active hormone and are involved in transport and protection from enzymatic degradation.
IAA-Phe: A Key Plant Metabolite
Indoleacetyl phenylalanine is formally an indoleacetic acid amide conjugate formed through the condensation of the carboxyl group of IAA with the amino group of phenylalanine.[2] It is recognized as a plant growth regulator that functions by inhibiting the transport of active auxin.[1] This inhibition can lead to physiological effects such as decreased cell division and altered root growth, underscoring its importance in plant regulatory networks.[1]
Broader Scientific Relevance
Beyond plant science, IAA-Phe and similar metabolites are of interest in food science and human health. It has been identified in various food products, suggesting its potential as a dietary biomarker.[3] Furthermore, the analytical techniques developed for its study are highly relevant for the broader field of metabolomics, where profiling metabolites derived from phenylalanine can provide critical information on the biochemical state of an organism and serve as indicators for various disorders.[4][5]
Core Chemical Structure and Physicochemical Properties
Molecular Composition and Nomenclature
The molecular identity of Indoleacetyl Phenylalanine is defined by its constituent parts: an indole ring system linked via an acetyl bridge to the alpha-amino group of phenylalanine.
-
Molecular Weight: 322.36 g/mol [1]
-
IUPAC Name: 2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid[2]
-
Common Synonyms: IAA-Phe, N-(indole-3-acetyl)phenylalanine[2][3]
Key Functional Groups
The molecule's chemical behavior is dictated by its three primary functional domains:
-
The Indole Moiety: A bicyclic aromatic heterocycle responsible for the auxin-related activity.
-
The Phenylalanine Moiety: Provides the chiral center and a bulky, hydrophobic phenyl group.
-
The Amide Linkage: A stable covalent bond connecting the two primary moieties, which can be subject to enzymatic cleavage to release free IAA.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of Indole-3-acetyl-L-phenylalanine.
| Property | Value | Source |
| Melting Point | 148.0 °C | Biosynth[1] |
| Boiling Point | 658.9 °C (Predicted) | Biosynth[1] |
| Water Solubility | 0.012 g/L (Practically Insoluble) | FooDB[3] |
| pKa (Strongest Acidic) | 4.1 (Predicted) | FooDB[3] |
| logP | 2.68 - 2.83 (Predicted) | FooDB[3] |
| Polar Surface Area | 85.02 Ų (Predicted) | FooDB[3] |
2D Chemical Structure
Caption: 2D structure of Indole-3-acetyl-L-phenylalanine.
The Critical Role of Stereochemistry
The Chiral Center
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to the function of most biologically active molecules.[7] For IAA-Phe, the critical stereocenter is the alpha-carbon (Cα) of the phenylalanine residue. This carbon is bonded to four different groups: the amino group (part of the amide), the carboxyl group, the benzyl side chain, and a hydrogen atom. This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image.
Enantiomers: L- and D-Forms
Due to its single chiral center, Indoleacetyl Phenylalanine exists as a pair of enantiomers:
-
Indole-3-acetyl-L-phenylalanine (IAA-L-Phe): The naturally occurring form in plants, derived from L-phenylalanine, which is the predominant enantiomer of this amino acid found in proteins.[1][8] Its SMILES representation is C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32.[1]
-
Indole-3-acetyl-D-phenylalanine (IAA-D-Phe): The synthetic, non-natural enantiomer derived from D-phenylalanine.
Visualization of Enantiomers
Caption: Enantiomers of Indoleacetyl Phenylalanine.
Causality: Why Chirality Dictates Biological Activity
The biological activity of chiral molecules is mediated by their interaction with other chiral entities, such as enzyme active sites and protein receptors. These biological sites are stereospecific, much like a hand (chiral) fits specifically into a right- or left-handed glove (chiral). Consequently, IAA-L-Phe and IAA-D-Phe are expected to exhibit different biological activities. The enzymes responsible for cleaving the amide bond to release free IAA, or the transport proteins that handle auxin conjugates, will likely show a strong preference for the natural L-enantiomer. The D-form may act as a poor substrate or even an inhibitor of these processes.[9]
Synthesis and Purification Strategies
Conceptual Approach: Peptide Coupling
The synthesis of IAA-Phe is conceptually a peptide bond formation. This involves activating the carboxylic acid of Indole-3-Acetic Acid (IAA) to make it more susceptible to nucleophilic attack by the amino group of phenylalanine.
Causality of Experimental Choice: Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which would degrade the starting materials. Therefore, a "coupling agent" is used. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of IAA-L-Phe.
Representative Laboratory-Scale Synthesis Protocol
This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.
Objective: To synthesize Indole-3-acetyl-L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Indole-3-Acetic Acid (IAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (1.0 eq) and IAA (1.05 eq) in anhydrous DMF.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
-
-
Activation: Add NHS (1.1 eq) and EDC (1.1 eq) to the solution. Stir at 0°C for 30 minutes.
-
Rationale: EDC activates the carboxyl group of IAA. NHS is added to form a more stable NHS-ester intermediate, which reduces side reactions and racemization of the chiral center. The reaction is run at 0°C to control the reactivity and improve selectivity.
-
-
Coupling: Add DIPEA (2.0 eq) to the mixture and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt byproduct of the EDC reaction and to deprotonate the ammonium group of phenylalanine, freeing the amine for nucleophilic attack.
-
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Rationale: The acid wash removes unreacted base (DIPEA). The bicarbonate wash removes unreacted IAA and NHS. The brine wash removes residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude product can be analyzed by Thin Layer Chromatography (TLC) against the starting materials to confirm the formation of a new, less polar product.
Purification
The crude product from synthesis is rarely pure. It contains unreacted starting materials and byproducts (e.g., dicyclohexylurea if DCC is used). Flash column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a standard method for isolating the desired product.
Analytical Methodologies
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination. While a dedicated spectrum for IAA-Phe is not in the initial search results, we can predict the key features based on spectra of its components, L-phenylalanine and N-acetylated derivatives.[10][11][12][13]
-
¹H NMR: One would expect to see characteristic signals for the aromatic protons on the indole ring (7-8 ppm), the monosubstituted phenyl ring (7.2-7.4 ppm), the alpha-proton of the phenylalanine backbone (a multiplet around 4.5 ppm), and the methylene protons of the indole-acetyl and phenylalanine side chain (around 3-4 ppm).[12][13]
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the amide and carboxylic acid (~170-175 ppm), the aromatic carbons (110-140 ppm), the alpha-carbon (~55 ppm), and the aliphatic carbons (~30-40 ppm) would confirm the carbon skeleton.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for sensitive detection and quantification of metabolites in complex biological samples.[4][14]
-
Expected Ionization: In electrospray ionization (ESI), IAA-Phe would be expected to form a protonated molecule [M+H]⁺ in positive mode and a deprotonated molecule [M-H]⁻ in negative mode.
-
Fragmentation: In tandem MS (MS/MS), collision-induced dissociation of the parent ion would yield characteristic fragment ions. Key fragmentations would include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the indole ring, providing a structural fingerprint for confident identification.
Chiral Separation: A Critical Analytical Step
The Challenge: Standard reversed-phase HPLC cannot distinguish between enantiomers. IAA-L-Phe and IAA-D-Phe have identical physical properties (except for optical rotation) and will co-elute on a standard C18 column.
The Solution: Chiral Chromatography To separate enantiomers, a chiral environment must be introduced. This is achieved using a Chiral Stationary Phase (CSP). These phases contain a chiral selector molecule bonded to the silica support. Enantiomers interact diastereomerically with the CSP, leading to different retention times.
-
Common CSPs for Amino Acid Derivatives: Macrocyclic glycopeptides (e.g., teicoplanin) and cyclodextrin-based phases are highly effective for this purpose.[15][16][17]
Protocol: Chiral HPLC Separation of IAA-Phe Enantiomers
Objective: To resolve and quantify the L- and D-enantiomers of Indoleacetyl Phenylalanine.
Materials & Equipment:
-
HPLC system with UV or MS detector.
-
Chiral column (e.g., Teicoplanin-based CSP, 5 µm).[16]
-
Mobile phase solvents (e.g., HPLC-grade methanol, water, ammonium acetate).
-
Standards of IAA-L-Phe and (if available) IAA-D-Phe or a racemic mixture.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 75:25 v/v methanol/water) for at least 30 minutes or until a stable baseline is achieved.
-
Rationale: A stable baseline is essential for accurate quantification. Proper equilibration ensures the stationary phase is consistently solvated.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.22 µm syringe filter.
-
Rationale: Dissolving in the mobile phase prevents peak distortion. Filtering removes particulates that could damage the column.
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Elution: Run the separation under isocratic conditions. The mobile phase composition must be optimized to achieve baseline resolution (Rs > 1.5).[16]
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm for the indole chromophore) or by MS.
-
Self-Validation: The method is validated by injecting individual enantiomeric standards to confirm elution order. Linearity is established by injecting a series of known concentrations to create a calibration curve.
Experimental Workflow for Chiral Analysis
Sources
- 1. biosynth.com [biosynth.com]
- 2. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound indole-3-acetyl-phenylalanine (FDB030930) - FooDB [foodb.ca]
- 4. A sensitive method for the profiling of phenyl- and indole-containing metabolites in blood serum and cerebrospinal fluid samples of patients with severe brain damage using ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. achemtek.com [achemtek.com]
- 7. chempep.com [chempep.com]
- 8. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum [chemicalbook.com]
- 11. L-Phenylalanine(63-91-2) 1H NMR spectrum [chemicalbook.com]
- 12. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 13. magritek.com [magritek.com]
- 14. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Enzymatic Synthesis of Indoleacetyl Phenylalanine: A Biocatalytic Protocol
Executive Summary & Strategic Relevance
Indoleacetyl phenylalanine (IAA-Phe) represents a convergence of plant hormone biology and medicinal chemistry. While traditionally studied as a storage form of the auxin Indole-3-acetic acid (IAA) in Arabidopsis thaliana, this conjugate serves as a high-value model for the biocatalytic synthesis of indole-amino acid amides .
For drug development professionals, the enzymatic synthesis of IAA-Phe offers a superior alternative to chemical coupling (e.g., EDC/NHS chemistry), which often suffers from racemization and poor regioselectivity. The use of GH3 family acyl-adenylate/thioester-forming enzymes provides a stereospecific, ambient-temperature route to generating libraries of indole-based peptidomimetics, a scaffold class privileged in oncology (e.g., tubulin inhibitors) and neuropharmacology.
This guide details the production of IAA-Phe using recombinant Arabidopsis thaliana GH3.1 (AtGH3.1), encompassing expression, purification, reaction kinetics, and analytical validation.
Mechanistic Foundations
The synthesis of IAA-Phe is catalyzed by Group II GH3 enzymes (IAA-amido synthetases). The reaction follows a Bi Uni Uni Bi Ping Pong kinetic mechanism, distinct from standard ligases.
The Two-Step Catalytic Cycle
-
Adenylation (Activation): The enzyme binds ATP and IAA. The carboxyl group of IAA attacks the
-phosphate of ATP, releasing pyrophosphate (PP ) and forming a high-energy Indole-3-acetyl-AMP (IAA-AMP) intermediate. This intermediate is stabilized within the active site, protected from hydrolysis. -
Thioester/Amide Formation (Conjugation): The amino acid substrate (Phenylalanine) enters the active site. The amino group of Phe performs a nucleophilic attack on the carbonyl carbon of the IAA-AMP intermediate, displacing AMP and forming the stable amide bond of IAA-Phe .
Visualization: Reaction Mechanism
Caption: The Bi Uni Uni Bi Ping Pong mechanism of GH3-mediated IAA-Phe synthesis. The unstable acyl-adenylate intermediate is the critical energetic driver.
Experimental Protocol
Phase I: Enzyme Expression & Purification
Objective: Isolate high-purity recombinant AtGH3.1 from E. coli.
-
Construct: pET28a-AtGH3.1 (N-terminal His6-tag).
-
Host: E. coli BL21 (DE3).
Protocol:
-
Inoculation: Inoculate 10 mL LB (+50 µg/mL Kanamycin) with a single colony. Grow overnight at 37°C.
-
Scale-up: Transfer to 1 L Terrific Broth (TB). Grow at 37°C until OD
reaches 0.6–0.8. -
Induction: Cool culture to 18°C. Induce with 0.4 mM IPTG . Incubate for 16–20 hours at 18°C. Note: Low temperature is critical to prevent inclusion bodies, common with plant enzymes in bacterial hosts.
-
Lysis: Harvest cells (4,000 x g, 15 min). Resuspend in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 10% Glycerol, 1 mM PMSF). Lyse via sonication (6 x 10s pulses).
-
Purification: Clarify lysate (15,000 x g, 30 min). Load supernatant onto Ni-NTA column. Wash with 50 mM Imidazole buffer. Elute with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole, 10% Glycerol).
-
Desalting: Buffer exchange immediately into Storage Buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% Glycerol) using a PD-10 column. Flash freeze in liquid N
.
Phase II: Enzymatic Synthesis (Biocatalysis)
Objective: Perform preparative-scale synthesis of IAA-Phe.
Reaction Mix (1 mL Volume):
| Component | Concentration | Role |
| Buffer | 50 mM Tris-HCl (pH 8.5) | Optimal pH for amide bond formation |
| IAA | 1.0 mM | Acyl substrate |
| L-Phenylalanine | 5.0 mM | Amine nucleophile (5x excess) |
| ATP | 3.0 mM | Energy source |
| MgCl | 5.0 mM | Cofactor for ATP binding |
| DTT | 1.0 mM | Prevents oxidation of enzyme cysteines |
| AtGH3.1 Enzyme | 5–10 µg/mL | Catalyst |
Procedure:
-
Pre-incubate Buffer, MgCl
, DTT, and Enzyme at 25°C for 5 minutes. -
Add IAA and ATP to initiate the adenylation half-reaction. Incubate for 2 minutes.
-
Add L-Phenylalanine to initiate conjugation.
-
Incubate at 25°C for 2–4 hours with gentle agitation.
-
Termination: Stop reaction by adding 1 volume of cold Methanol or Acetonitrile (precipitates enzyme).
-
Centrifuge (12,000 x g, 10 min) to remove protein. Supernatant contains IAA-Phe.
Analytical Validation (HPLC-UV/Fluorescence)
Trustworthiness: You must validate product formation against a standard curve. Do not rely solely on TLC.
Method Parameters:
-
System: Agilent 1200 or equivalent HPLC.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 280 nm (Indole ring) or Fluorescence (Ex: 280 nm, Em: 350 nm).[1][2][3]
Gradient Profile:
| Time (min) | % Buffer B (ACN) | Event |
|---|---|---|
| 0.0 | 20% | Injection |
| 10.0 | 60% | Linear Gradient (Elution) |
| 12.0 | 95% | Wash |
| 15.0 | 20% | Re-equilibration |
Expected Results:
-
IAA Retention Time: ~4–5 minutes (More polar).
-
IAA-Phe Retention Time: ~8–9 minutes (More hydrophobic due to Phe side chain).
-
Validation: The IAA peak should decrease as the IAA-Phe peak appears. Mass Spectrometry (LC-MS) should confirm a parent ion
at 323.14 m/z .
Workflow Visualization
Caption: End-to-end workflow for the recombinant production and validation of IAA-Phe.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Conversion Yield | pH drift | GH3 enzymes are strictly pH-dependent. Ensure buffer is pH 8.5 . Activity drops sharply < pH 7.5. |
| Enzyme Precipitation | Instability | Add 10-20% Glycerol to all buffers. Do not vortex the enzyme. |
| No Product Detected | ATP hydrolysis | ATP is unstable in solution over time. Use fresh ATP stocks and ensure MgCl |
| Impurity Peaks | IAA Oxidation | IAA is light-sensitive. Perform reactions in amber tubes or low light. |
References
-
Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid." The Plant Cell. Link
-
Westfall, C. S., et al. (2010). "Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase." Journal of Biological Chemistry. Link
-
Korasick, D. A., et al. (2013). "Molecular Basis for AUXIN RESPONSE FACTOR Protein Interaction and the Control of Auxin Response Repression." Proceedings of the National Academy of Sciences. Link
-
Chen, Q., et al. (2010). "Structural Basis for the Mechanism of ATP-Dependent Amide Bond Formation by the GH3 Family of Acyl-Adenylate-Forming Enzymes." Biochemistry. Link
-
Bottcher, C., et al. (2014). "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." Plant Methods. Link
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Stability Profile and Degradation Pathways of N-Indoleacetyl-phenylalanine (IAP)
Executive Summary
N-Indoleacetyl-phenylalanine (IAP) is a critical conjugate of the auxin Indole-3-acetic acid (IAA) and the amino acid L-phenylalanine. While primarily characterized as a plant metabolite involved in hormonal homeostasis, IAP serves a pivotal role in pharmaceutical bioprocessing , specifically in plant cell fermentation (PCF) technologies used to produce taxanes (e.g., Paclitaxel) and other secondary metabolites.
This technical guide provides a definitive analysis of the degradation pathways of IAP. Understanding these pathways is essential for maintaining critical process parameters (CPP) in bioreactors and for identifying impurities in final drug substances derived from plant tissue culture. The degradation profile is dominated by amide hydrolysis and indole oxidation , necessitating rigorous control of pH, light, and dissolved oxygen.
Chemical Basis and Reactive Moieties
To predict and control degradation, one must first deconstruct the molecule into its reactive pharmacophores:
-
The Indole Moiety: Highly electron-rich and susceptible to electrophilic attack, oxidation (ROS), and photolysis. It is the primary site of instability.
-
The Amide Linkage: A secondary amide bond connecting the IAA acetyl group to the phenylalanine nitrogen. Susceptible to hydrolytic cleavage, particularly under extreme pH or enzymatic (amidase) activity.
-
The Phenylalanine Side Chain: Generally stable but susceptible to radical-mediated oxidation (Strecker degradation) under forcing conditions.
Primary Degradation Pathways
Pathway A: Hydrolytic Cleavage (Amide Hydrolysis)
The most thermodynamically favored degradation route in aqueous media is the hydrolysis of the amide bond. This reaction is acid/base catalyzed and is the primary mechanism of IAP clearance in biological systems via amidohydrolases.
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon of the amide linkage.
-
Degradation Products:
Critical Insight: In cell culture media, the release of free IAA alters the hormonal balance, potentially shifting the cell culture from a productive stationary phase to a rapid growth phase, thereby reducing secondary metabolite (drug) yield.
Pathway B: Oxidative Degradation (Indole Ring)
The indole ring is a scavenger of reactive oxygen species (ROS). During bioreactor sparging (aeration), IAP is exposed to dissolved oxygen, leading to oxidation at the C2 and C3 positions.
-
Mechanism: Radical attack (often initiated by light or trace metals) leads to the formation of a peroxyl radical at C3.
-
Degradation Products:
-
2-Oxindole-3-acetyl-phenylalanine: The oxidation of the C2 position. This is a "silent" impurity that often co-elutes with IAP in reverse-phase HPLC due to structural similarity.
-
Dioxindole-3-acetyl-phenylalanine: Further oxidation leads to the 3-hydroxy-2-oxindole derivative.
-
N-Formylkynurenine analogs: Oxidative cleavage of the pyrrole ring (C2-C3 bond rupture), resulting in kynurenine-like degradation products.
-
Pathway C: Photolytic Decomposition
Indole compounds exhibit strong UV absorption (280 nm). Exposure to light (λ < 300 nm) excites the indole ring, generating radical cations.
-
Outcome: Polymerization (browning of solution) and acceleration of Pathway B (Photo-oxidation).
Visualization of Degradation Logic
The following diagram illustrates the hierarchical degradation of IAP, distinguishing between hydrolytic and oxidative routes.
Figure 1: Mechanistic degradation tree of N-Indoleacetyl-phenylalanine showing hydrolytic and oxidative fates.
Analytical Methodologies & Experimental Protocols
To validate the presence of these products, a specific LC-MS/MS workflow is required. Standard UV detection (280nm) is insufficient for distinguishing IAP from its oxindole derivatives due to spectral overlap.
Protocol: Forced Degradation Study (Stress Testing)
This protocol is designed to generate the degradation products described above for reference standard qualification.
Reagents:
-
IAP Reference Standard (>98% purity).
-
0.1 M HCl, 0.1 M NaOH, 3% H2O2.
-
UPLC-grade Acetonitrile and Water.
Step-by-Step Methodology:
| Stress Condition | Procedure | Expected Mechanism | Target Degradant |
| Acid Hydrolysis | Dissolve 1 mg IAP in 1 mL 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize. | Amide Cleavage | IAA, Phenylalanine |
| Base Hydrolysis | Dissolve 1 mg IAP in 1 mL 0.1 M NaOH. Ambient temp for 2 hours. Neutralize. | Amide Cleavage | IAA, Phenylalanine |
| Oxidation | Dissolve 1 mg IAP in 1 mL 3% H2O2. Incubate at RT for 24 hours in dark. | Indole Oxidation | 2-Oxindole-IAP, Dioxindole-IAP |
| Photolysis | Expose 1 mg/mL aqueous solution to 1.2 million lux hours (ICH Q1B). | Radical/Excitation | Polymerized indoles, Oxindoles |
Analytical Workflow (LC-MS/MS)
Instrument: Q-TOF or Triple Quadrupole MS coupled to UPLC. Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 60% B (Linear gradient)
-
10-12 min: 95% B (Wash)
Detection Logic:
-
IAP (Parent): m/z 323.14 [M+H]+
-
IAA (Hydrolysis): m/z 176.07 [M+H]+
-
2-Oxindole-IAP (Oxidation): m/z 339.13 [M+H]+ (+16 Da shift)
-
Dioxindole-IAP (Oxidation): m/z 355.13 [M+H]+ (+32 Da shift)
Summary of Quantitative Data
The following table summarizes the physicochemical shifts associated with the primary degradation products.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | m/z [M+H]+ | Retention Time Shift (Relative to IAP) | Key Diagnostic Fragment |
| IAP (Parent) | C19H18N2O3 | 322.13 | 323.14 | 1.00 (Ref) | 130.06 (Indolinium ion) |
| Indole-3-acetic acid | C10H9NO2 | 175.06 | 176.07 | ~0.45 (Earlier) | 130.06 |
| L-Phenylalanine | C9H11NO2 | 165.08 | 166.09 | ~0.15 (Void vol) | 120.08 (Immonium ion) |
| 2-Oxindole-IAP | C19H18N2O4 | 338.13 | 339.13 | ~0.90 (Slightly earlier) | 146.06 (Oxindole core) |
| Dioxindole-IAP | C19H18N2O5 | 354.12 | 355.13 | ~0.85 (Earlier) | 162.05 |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the detection and quantification of IAP and its degradants.
References
-
PubChem. (2025). N-(indole-3-acetyl)phenylalanine | C19H18N2O3.[4] National Library of Medicine. [Link]
-
MassBank. (2019). Mass Spectrum of Indole-3-acetyl-L-phenylalanine (MSBNK-RIKEN-PR304157). MassBank EU. [Link]
-
Leveau, J. H., & Lindow, S. E. (2005). Utilization of the plant hormone indole-3-acetic acid for growth by Pseudomonas putida strain 1290. Applied and Environmental Microbiology. (Contextual grounding for bacterial degradation pathways). [Link]
-
Hidalgo, F. J., & Zamora, R. (2019).[2] Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry: X. (Mechanistic basis for Phenylalanine degradation). [Link]
-
Google Patents. (2012). US8338143B2 - Enhanced production of paclitaxel and taxanes by cell cultures of Taxus species.[5] (Establishes IAP relevance in drug development/bioprocessing).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. massbank.eu [massbank.eu]
- 4. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8338143B2 - Enhanced production of paclitaxel and taxanes by cell cultures of Taxus species - Google Patents [patents.google.com]
Methodological & Application
"Protocol for extraction of Indoleacetyl phenylalanine from plant material"
Topic: Protocol for the Extraction of Indole-3-Acetyl-L-Phenylalanine (IAA-Phe) from Plant Material
For: Researchers, scientists, and drug development professionals.
Abstract
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is an amino acid conjugate of the primary plant hormone auxin (Indole-3-acetic acid, IAA). The reversible conjugation of IAA to amino acids is a key mechanism for regulating auxin homeostasis, impacting virtually all aspects of plant growth and development.[1][2] Accurate quantification of IAA-Phe is therefore critical for understanding auxin metabolism, transport, and signaling. However, the low endogenous concentrations of this analyte, combined with the complexity of the plant matrix, present significant analytical challenges.[3][4] This document provides a comprehensive, field-proven protocol for the efficient extraction and purification of IAA-Phe from plant tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology emphasizes scientific rigor, explaining the causality behind each step to ensure reproducibility and trustworthiness in the resulting data.
Scientific Background: The Role of IAA-Phenylalanine in Auxin Homeostasis
The regulation of free IAA levels is paramount for controlled plant development. Plants achieve this through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.[1] The conjugation of IAA to amino acids, catalyzed by the GRETCHEN HAGEN3 (GH3) family of enzymes, serves as a mechanism to temporarily inactivate and store auxin.[2]
Indole-3-acetyl-L-phenylalanine is an amide conjugate formed between the carboxyl group of IAA and the amino group of L-phenylalanine.[5] Unlike conjugates such as IAA-Aspartate and IAA-Glutamate, which are typically destined for degradation, IAA-Phenylalanine can be hydrolyzed back to free, active IAA, functioning as a reversible storage form.[2] This metabolic cross-talk between phenylalanine biosynthesis and auxin conjugation highlights a sophisticated regulatory network controlling plant growth.[6] Understanding the pool size of IAA-Phe is therefore essential for elucidating how plants modulate their developmental responses to both internal and environmental cues.
Caption: Auxin metabolism, highlighting the role of GH3 enzymes in conjugating free IAA to amino acids like phenylalanine.
Principle of the Extraction and Purification Method
This protocol employs a liquid-solid extraction strategy designed to maximize the recovery of IAA-Phe while minimizing matrix interference. The core principle relies on the physicochemical properties of the target analyte—an acidic indole compound.[7]
-
Homogenization & Extraction: Plant tissue is flash-frozen in liquid nitrogen to halt all metabolic activity, preventing enzymatic degradation or conversion of the analyte.[8] A cold, acidified organic solvent mixture (e.g., 80% acetonitrile with 1% acetic acid) is used to simultaneously homogenize the tissue, precipitate proteins and other macromolecules, and ensure that the carboxylic acid moiety of IAA-Phe remains protonated (uncharged), which is crucial for subsequent purification steps.[3] The inclusion of a heavy isotope-labeled internal standard (e.g., ¹³C₆-IAA-Phe) at the start is a mandatory quality control step to correct for any analyte loss during the entire sample preparation process.[9][10]
-
Purification by Solid-Phase Extraction (SPE): After removing solid debris via centrifugation, the crude extract is purified using reversed-phase solid-phase extraction (SPE).[4][11] A C18 sorbent is used, which retains non-polar to moderately polar compounds from an aqueous matrix.
-
Loading: The sample, in a highly aqueous, acidic solution, is loaded onto the conditioned C18 cartridge. The protonated IAA-Phe, being less polar than the loading solvent, adsorbs to the C18 stationary phase.
-
Washing: A weak, acidic aqueous wash is passed through the cartridge to remove highly polar, interfering compounds (e.g., salts, sugars) that did not bind to the sorbent.
-
Elution: A high-percentage organic solvent is used to disrupt the hydrophobic interactions between IAA-Phe and the C18 sorbent, eluting the analyte of interest into a clean collection tube.[3][12]
-
-
Analysis: The purified and concentrated eluate is then ready for analysis by a high-sensitivity method, typically LC-MS/MS, which provides the selectivity and low detection limits required for quantifying phytohormones.[13][14]
Detailed Step-by-Step Protocol
Materials and Reagents
-
Plant Tissue: Harvested and immediately flash-frozen in liquid nitrogen.
-
Solvents: HPLC-grade or higher purity acetonitrile, methanol, and water. Glacial acetic acid.
-
Standards: Analytical standard of Indole-3-acetyl-L-phenylalanine (United States Biological, CAS 57105-50-7) and a corresponding stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Phe).[15]
-
Equipment:
-
Mortar and pestle, or a bead-based homogenizer (e.g., Geno/Grinder).
-
Refrigerated centrifuge capable of >15,000 x g.
-
Sample concentrator (e.g., vacuum centrifuge/SpeedVac or nitrogen evaporator).
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., Sep-Pak tC18).[3]
-
Analytical balance, vortex mixer, and calibrated pipettes.
-
Protocol Workflow
Caption: Experimental workflow for the extraction and purification of IAA-Phe from plant material.
Detailed Steps
-
Sample Preparation & Homogenization
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Weigh approximately 50-100 mg of frozen plant tissue into a pre-chilled tube. Record the exact weight.
-
Transfer the tissue to the mortar and, keeping it frozen with liquid nitrogen, grind to a fine, homogenous powder.
-
Rationale: Immediate freezing and homogenization at cryogenic temperatures are essential to prevent enzymatic activity that could alter the endogenous levels of IAA conjugates.[8]
-
-
Extraction
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of freshly prepared, pre-chilled (-20°C) extraction solvent (80% acetonitrile, 1% acetic acid) containing the internal standard at a known concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 10 minutes.
-
Centrifuge at 15,900 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]
-
Carefully transfer the supernatant to a new, clean tube.
-
Rationale: The high organic solvent content disrupts cell membranes and denatures proteins, while the acid maintains the analyte in a stable, protonated state.[3][4]
-
-
Purification by C18 SPE
-
Dry the collected supernatant completely using a vacuum centrifuge.
-
Re-dissolve the dried extract in 1 mL of 1% acetic acid in water. Vortex and centrifuge briefly to pellet any insoluble material.[3]
-
Set up a C18 SPE cartridge on a vacuum manifold.
-
Condition: Pass 1 mL of 100% methanol through the cartridge. Do not let it go dry.
-
Equilibrate: Pass 1 mL of 1% acetic acid through the cartridge. Do not let it go dry.
-
Load: Slowly pass the re-dissolved sample through the cartridge.
-
Wash: Pass 1 mL of 1% acetic acid through the cartridge to remove polar impurities.[3]
-
Elute: Place a clean collection tube under the cartridge. Elute the retained analytes with 1 mL of 80% acetonitrile containing 1% acetic acid.[3]
-
Rationale: This SPE protocol effectively separates the moderately non-polar IAA-Phe from both highly polar (sugars, salts) and highly non-polar (lipids, pigments) contaminants, significantly cleaning the sample for MS analysis.
-
-
Final Sample Preparation
-
Dry the eluate completely in a vacuum centrifuge.
-
Reconstitute the final residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS method (e.g., 10% acetonitrile with 0.1% formic acid).
-
Vortex, then centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Summary of Key Protocol Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Sample Weight | 50 - 100 mg (fresh weight) | Sufficient for detection while minimizing matrix load. |
| Extraction Solvent | 80% Acetonitrile / 1% Acetic Acid | Efficiently extracts analyte, precipitates proteins, and ensures analyte stability.[3] |
| Internal Standard | Stable isotope-labeled IAA-Phe | Corrects for analyte loss during sample preparation, ensuring accurate quantification.[9] |
| SPE Sorbent | C18 (Reversed-Phase) | Retains moderately polar compounds based on hydrophobic interaction. |
| SPE Loading/Wash | 1% Acetic Acid in Water | Ensures analyte is protonated and retained on the C18 sorbent while washing away polar interferences.[3] |
| SPE Elution | 80% Acetonitrile / 1% Acetic Acid | High organic content disrupts hydrophobic binding to elute the analyte.[3] |
| Final Analysis | LC-MS/MS | Provides the necessary sensitivity and selectivity for accurate quantification at low endogenous levels.[4][16] |
Method Validation and Trustworthiness
To ensure the reliability of results, this protocol must be part of a self-validating system. Key validation steps include:
-
Use of Internal Standards: As emphasized, the inclusion of a stable isotope-labeled internal standard from the very first step is non-negotiable for accurate quantification. It co-extracts with the endogenous analyte and accounts for variability in extraction efficiency and matrix effects during ionization.[9]
-
Calibration Curve: Quantification must be performed against a calibration curve generated from serial dilutions of a certified analytical standard of IAA-Phe, with the internal standard held at a constant concentration in each.[17]
-
Selectivity and Specificity: The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures that quantification is based on specific precursor-to-product ion transitions, providing high confidence in the identity of the analyte being measured and separating it from isomeric compounds.[18]
-
Recovery Assessment: While internal standards correct for loss, initial method development should include spike-recovery experiments. A known amount of standard is added to a blank matrix sample, which is then taken through the entire protocol to ensure the extraction efficiency is acceptable.
By adhering to these principles, researchers can generate high-quality, reproducible data on IAA-Phe levels, contributing to a deeper understanding of auxin dynamics in plant biology.
References
- Dobrev, P., Havlícek, L., Vágner, M., Malbeck, J., & Kamínek, M. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4255608, N-(indole-3-acetyl)phenylalanine. PubChem.
- Poretska, O., et al. (n.d.). Experimental procedures for extraction and derivatization of auxin and...
- Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science.
- Purdue University. (2020). Scientists find link between key plant amino acid and essential hormones. Purdue University News.
- Tan, X., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PLoS ONE.
- Morffy, N., & Savidge, R. (2019). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology.
- Ge, L., et al. (2023).
- Dobrev, P., et al. (2005).
- United States Biological. (n.d.). Indole-3-acetyl-L-phenylalanine CAS 57105-50-7.
- Dobrev, P., et al. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography.
- BenchChem. (n.d.). 3-Indoleacetonitrile in Plant Growth and Development: A Technical Guide.
- Cao, D., et al. (2022).
- Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Plant Physiology.
- Svačinová, J., et al. (2023). Can plant hormonomics be built on simple analysis? A review. Journal of Experimental Botany.
- ResearchGate. (n.d.). IAA metabolism in higher plants.
- Ghosh, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol.
- SlideShare. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Słomka, A., et al. (2021).
- Ghosh, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PMC.
- Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology.
Sources
- 1. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scientists find link between key plant amino acid and essential hormones - Purdue University News [purdue.edu]
- 7. uop.edu.pk [uop.edu.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 10. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. usbio.net [usbio.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Indole-3-acetyl-L-phenylalanine
Abstract
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is an amino acid conjugate of the plant hormone auxin (indole-3-acetic acid), playing a role as a plant metabolite[1]. Accurate identification and quantification of such metabolites are pivotal in plant biology, metabolomics, and drug development research. This application note provides a detailed guide to the fragmentation pattern of IAA-Phe using Collision-Induced Dissociation (CID) mass spectrometry. We present a mechanistic explanation of the fragmentation pathways, a validated LC-MS/MS protocol for its analysis, and a summary of its characteristic fragment ions, serving as a definitive resource for researchers in the field.
Introduction
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of small molecules. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and subjected to fragmentation, typically through collision with an inert gas, a process known as Collision-Induced Dissociation (CID)[2]. The resulting fragment ions produce a characteristic mass spectrum that serves as a structural fingerprint.
Indole-3-acetyl-L-phenylalanine (IUPAC Name: 2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid) is comprised of three key structural motifs: an indole ring, an amide linkage, and a phenylalanine residue[1]. Its fragmentation in a mass spectrometer is a predictable yet complex process governed by the relative stabilities of these components. Understanding this fragmentation is essential for developing robust analytical methods for its identification and for distinguishing it from structural isomers. This guide explains the causal relationships behind the observed fragmentation, providing scientists with the foundational knowledge for method development and data interpretation.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 322.4 g/mol | PubChem[1] |
| Exact Mass | 322.13174244 Da | PubChem[1] |
| InChIKey | BUGQHORRADGONS-UHFFFAOYSA-N | PubChem[1] |
Part 1: Fragmentation Pathway Analysis
The analysis of IAA-Phe is typically performed using electrospray ionization (ESI) in positive ion mode, which readily generates the protonated precursor ion, [M+H]⁺, at an m/z of approximately 323.1. Subsequent CID of this precursor ion initiates a cascade of fragmentation events primarily centered around the labile amide bond and the stable indole and benzyl moieties.
Primary Fragmentation Pathways
The low-energy CID of the [M+H]⁺ ion of IAA-Phe is dominated by cleavages that lead to the formation of stable, resonance-stabilized structures. The principal fragmentation route involves the cleavage of the amide bond, which can occur on either side of the carbonyl group, leading to the formation of characteristic b and y-type ions, a nomenclature borrowed from peptide fragmentation analysis[3].
-
Formation of the Indolyl-acetyl Cation (m/z 174/175) and Phenylalanine Immonium Ion (m/z 120): While not the most dominant pathway, initial fragmentation can lead to ions representative of the constituent parts.
-
Cleavage of the Amide Bond: The most significant fragmentation occurs at the amide linkage. Cleavage of the C-N bond results in the formation of a highly stable acylium ion derived from indole-3-acetic acid.
-
Formation of the Indolyl-methyl Cation (m/z 130): The most characteristic and often most abundant fragment ion is the quinolinium or tropylium-like indolyl-methyl cation. This ion is formed via the cleavage of the bond between the acetyl carbonyl group and the indole methylene bridge, followed by a neutral loss. This fragmentation is a hallmark of many indole-3-acetic acid derivatives[4][5].
-
Loss of Water and Carbon Monoxide: Under CID conditions, protonated amino acids and their derivatives can undergo neutral losses, such as the loss of water (-18 Da) and carbon monoxide (-28 Da)[6].
Key Fragment Ions
The fragmentation of the [M+H]⁺ precursor ion of IAA-Phe yields a series of diagnostic product ions. The major experimentally observed ions are detailed below.
| Precursor m/z | Fragment m/z | Relative Intensity | Proposed Structure / Description |
| 323.14 | 323.14 | High | [M+H]⁺: Protonated Indoleacetyl phenylalanine. |
| 323.14 | 277.13 | Moderate | [M+H - H₂O - CO]⁺ or [M+H - HCOOH]⁺: Loss of formic acid from the phenylalanine carboxyl group. |
| 323.14 | 166.09 | High | [Phe+H]⁺: Phenylalanine molecule. This results from the cleavage of the amide bond with a hydrogen transfer. |
| 323.14 | 130.06 | High (Often Base Peak) | [Indole-CH₂]⁺: Indolyl-methyl cation (quinolinium ion). This is the most characteristic fragment, formed by cleavage of the amide bond and subsequent neutral loss of the phenylalanine moiety. |
| 323.14 | 120.08 | Moderate | [Phe Immonium Ion]⁺: Immonium ion of phenylalanine, resulting from the loss of the carboxyl group and the indole-acetyl moiety. |
Data synthesized from MassBank and PubChem spectral data[1][7].
Visualized Fragmentation Cascade
The logical flow of the fragmentation from the parent ion to the key product ions is illustrated below. This pathway highlights the central role of the amide bond cleavage and the formation of the highly stable indolyl-methyl cation.
Caption: Proposed CID fragmentation pathway of protonated Indoleacetyl phenylalanine.
Part 2: Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of Indoleacetyl phenylalanine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice of a Hydrophilic Interaction Chromatography (HILIC) method is deliberate; it is well-suited for retaining and separating polar analytes like amino acid conjugates without derivatization, which is often required in reversed-phase chromatography[8][9].
Objective
To establish a reliable method for the identification and semi-quantitative analysis of Indole-3-acetyl-L-phenylalanine from a purified standard or a simple biological matrix.
Materials and Reagents
-
Indole-3-acetyl-L-phenylalanine standard (CAS: 57105-50-7)[]
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (for stock solution)
-
0.22 µm Syringe Filters
Sample and Standard Preparation
The causality behind this preparation is to ensure the analyte is fully dissolved and free of particulates that could damage the LC system, while maintaining a concentration suitable for sensitive detection.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of IAA-Phe standard and dissolve in 1 mL of methanol. Vortex until fully dissolved. Store at -20°C.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of Acetonitrile:Water. For example, add 1 µL of stock to 999 µL of 50:50 ACN:H₂O.
-
Sample Preparation (from simple matrix): If analyzing from a clean matrix (e.g., cell culture media), dilute the sample 1:5 with acetonitrile to precipitate proteins and larger molecules[9]. Centrifuge at >10,000 x g for 10 minutes. Collect the supernatant for analysis.
Instrumentation and Conditions
The following parameters are based on established methods for analyzing similar compounds and are designed to achieve good chromatographic separation and sensitive detection[7][8].
| Parameter | Value | Rationale |
| Instrument | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Excellent retention for polar compounds like IAA-Phe. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides protons for ESI+ and ions for conductivity. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid | Strong eluent for HILIC mode. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | |
| Gradient | 95% B (0 min) → 50% B (8 min) → 95% B (10 min) | A shallow gradient ensures good separation from other polar metabolites. |
| Parameter | Value | Rationale |
| Instrument | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer | QqQ for targeted quantification (MRM), Q-TOF for accurate mass confirmation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | IAA-Phe readily forms a stable [M+H]⁺ ion. |
| Capillary Voltage | +3.0 kV | Optimizes the electrospray process. |
| Gas Temp. | 300 °C | Facilitates desolvation of the analyte. |
| Analysis Mode | MS/MS (or MRM for quantification) | |
| Precursor Ion (Q1) | m/z 323.1 | Selects the protonated molecule for fragmentation. |
| Collision Energy | 10-20 eV (optimization recommended) | Energy required to induce characteristic fragmentation. Start at 15 eV and optimize for the most stable signal for the transitions below. |
| Product Ions (Q3) | m/z 130.1, 166.1 | These are the most stable and characteristic fragments, ideal for specific detection. |
Conclusion
The mass spectrometric fragmentation of Indole-3-acetyl-L-phenylalanine is a well-defined process that yields a highly characteristic spectral fingerprint. The dominant fragmentation pathway proceeds via cleavage of the amide bond, leading to the formation of the stable indolyl-methyl cation at m/z 130.1, which serves as the most reliable diagnostic ion for its identification. The protocol provided herein, utilizing HILIC-LC coupled with tandem mass spectrometry, offers a robust and specific method for the analysis of this important plant metabolite. By understanding the causal principles behind the fragmentation, researchers can confidently develop and validate analytical methods for metabolomics and related fields.
References
-
Title: N-(indole-3-acetyl)phenylalanine Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
-
Title: Study of Mass Spectra of Some Indole Derivatives Source: American Journal of Analytical Chemistry URL: [Link]
-
Title: Indole-3-acetyl-L-phenylalanine; LC-ESI-QTOF; MS2 Source: MassBank Database URL: [Link]
-
Title: Study of Mass Spectra of Some Indole Derivatives (PDF) Source: ResearchGate URL: [Link]
-
Title: Summary of MS/MS parameters optimized for indole-and phenyl-containing analytes Source: ResearchGate URL: [Link]
-
Title: Effect of phenylalanine on the fragmentation of deprotonated peptides Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity Source: Journal of the American Society for Mass Spectrometry (via PMC) URL: [Link]
-
Title: Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring Source: Agilent Technologies Application Note URL: [Link]
-
Title: Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids... Source: Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS Source: Agilent Technologies Poster Note URL: [Link]
-
Title: Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry Source: Journal of AOAC International URL: [Link]
-
Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives... Source: Preprints.org URL: [Link]
-
Title: Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry Source: Journal of the Mass Spectrometry Society of Japan (via PMC) URL: [Link]
-
Title: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide... Source: Kennesaw State University Digital Commons URL: [Link]
Sources
- 1. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
"Solid-phase synthesis of Indoleacetyl phenylalanine derivatives"
Application Note: A-017
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Indoleacetyl Phenylalanine derivatives using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology offers significant advantages, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[1] We detail the entire workflow from resin preparation to final product characterization, emphasizing the chemical principles behind each step to empower researchers in drug discovery and chemical biology. Key procedures, including Fmoc-L-Phenylalanine loading onto Wang resin, coupling with Indole-3-acetic acid, and final cleavage, are described. This guide serves as a practical resource for scientists aiming to efficiently synthesize dipeptide analogues with high purity.
Introduction and Scientific Principle
Indoleacetyl phenylalanine and its derivatives represent a class of compounds with significant interest in medicinal chemistry and biochemical research. The combination of the indole moiety, a privileged scaffold in drug discovery, with the amino acid phenylalanine creates a dipeptide-like structure with potential applications as a signaling molecule, enzyme inhibitor, or therapeutic lead.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the method of choice for this application.[1][2] The core principle involves covalently attaching the C-terminal amino acid (Phenylalanine) to an insoluble polymer resin.[1][3] The peptide chain is then elongated in a stepwise manner. Key to this process is the use of protecting groups: the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at each cycle, and permanent acid-labile groups for side chains (not required for Phenylalanine).[1][2] This strategy allows for the iterative addition of building blocks while preventing unwanted side reactions. The final synthesized molecule is then cleaved from the solid support using a strong acid.[4][5]
The advantages of SPPS are numerous:
-
Ease of Purification: Excess reagents and soluble byproducts are simply washed away by filtration, eliminating the need for complex purification of intermediates.[6]
-
High Yields: Reactions can be driven to completion by using an excess of soluble reagents.[1]
-
Speed and Automation: The cyclical nature of SPPS is well-suited for automated synthesizers, significantly increasing throughput.[7]
Overall Synthesis Workflow
The synthesis follows a logical progression of loading, deprotection, coupling, and cleavage. Each step is followed by extensive washing to remove residual reagents and byproducts, which is a cornerstone of the SPPS technique.
Figure 1: High-level workflow for the solid-phase synthesis of Indoleacetyl Phenylalanine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Wang Resin, 100-200 mesh | 1.0 mmol/g substitution | Novabiochem | Ideal for synthesis of C-terminal acids.[8] |
| Fmoc-L-Phenylalanine (Fmoc-Phe-OH) | Peptide Synthesis Grade | Iris Biotech | |
| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich | |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Acros Organics | |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Acros Organics | Used as a catalyst for loading. |
| HBTU (HATU alternative) | ≥99.5% | Bachem | Efficient uronium-based coupling agent.[9] |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Bachem | Suppresses racemization during coupling.[10][11] |
| Piperidine | Anhydrous | Acros Organics | For Fmoc deprotection. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Aldrich | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Use amine-free grade.[8] |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific | Corrosive; handle in a fume hood. |
| Triisopropylsilane (TIS) | 98% | Aldrich | Scavenger to prevent side reactions.[12] |
| Diethyl ether | Anhydrous, cold (-20°C) | Fisher Scientific | For product precipitation. |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | For capping unreacted sites. |
Equipment: Manual peptide synthesis vessel or automated synthesizer, shaker, sintered glass funnel, high-vacuum line, rotary evaporator, Reversed-Phase HPLC system, Mass Spectrometer (LC-MS).
Detailed Synthesis Protocol
This protocol is based on a 0.25 mmol synthesis scale.
Step 1: Loading of Fmoc-L-Phenylalanine onto Wang Resin
The first amino acid is anchored to the resin via an ester bond. DMAP is a highly effective catalyst for this esterification.
-
Resin Swelling: Place Wang resin (250 mg, 0.25 mmol) in a peptide synthesis vessel. Add DMF (5 mL) and shake for 1 hour to swell the resin beads, allowing reagents to access the reactive sites.[8][13]
-
Activation Mixture: In a separate vial, dissolve Fmoc-Phe-OH (290.5 mg, 0.75 mmol, 3 eq), HOBt (101.3 mg, 0.75 mmol, 3 eq), and DMAP (3.0 mg, 0.025 mmol, 0.1 eq) in a minimal amount of DMF (approx. 3 mL).[14]
-
Loading Reaction: Drain the DMF from the swollen resin. Add the activation mixture to the resin. Finally, add DIC (117 µL, 0.75 mmol, 3 eq) to the vessel.
-
Incubation: Seal the vessel and shake at room temperature for 4-6 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture. Add a solution of acetic anhydride (0.5 mL) and DIPEA (0.5 mL) in DMF (5 mL). Shake for 30 minutes.[8]
-
Washing: Drain the capping solution. Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under high vacuum.
-
(Optional but Recommended) Substitution Check: The loading efficiency can be quantified by treating a small, weighed amount of dry resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzylfulvene-piperidine adduct at ~301 nm.[14]
Step 2: Fmoc Group Deprotection
The Fmoc group is removed with a mild base (piperidine) to expose the free amine for the next coupling step.
-
Wash: Wash the Fmoc-Phe-Wang resin with DMF (3 x 5 mL).
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin. Shake for 3 minutes. Drain.[15]
-
Second Deprotection: Add a fresh 5 mL of 20% piperidine in DMF. Shake for 10-15 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (6 x 5 mL) to ensure complete removal of piperidine.
-
(Optional) Kaiser Test: Perform a qualitative Kaiser test on a few beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[13]
Step 3: Coupling of Indole-3-Acetic Acid (IAA)
This step forms the peptide bond. HBTU is an efficient coupling reagent that, in the presence of a base like DIPEA, activates the carboxylic acid of IAA to form a reactive ester, which is then attacked by the free amine on the resin-bound phenylalanine.[10][16]
-
Activation Mixture: In a separate vial, dissolve Indole-3-acetic acid (131.4 mg, 0.75 mmol, 3 eq) and HBTU (284.4 mg, 0.75 mmol, 3 eq) in DMF (3 mL).
-
Coupling Reaction: Add the activation mixture to the deprotected resin. Add DIPEA (261 µL, 1.5 mmol, 6 eq).
-
Incubation: Shake the vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Kaiser Test: A negative Kaiser test (beads remain yellow/colorless) indicates successful and complete coupling.
Step 4: Final Cleavage and Product Isolation
A strong acid is used to simultaneously cleave the ester linkage to the Wang resin and remove any acid-labile side-chain protecting groups (none in this case).[5] Scavengers are crucial to prevent side reactions, especially with the electron-rich indole ring of the IAA moiety.[17][18]
-
Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it briefly under vacuum.
-
Cleavage Cocktail: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For this synthesis, a volume of 5 mL is sufficient. (CAUTION: Handle TFA in a certified chemical fume hood).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Shake gently at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate in a 50 mL conical tube. Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a beaker containing 40 mL of ice-cold diethyl ether with gentle stirring. A white precipitate of the crude product should form.
-
Collection: Allow the precipitate to settle for 15 minutes at -20°C. Centrifuge the mixture (e.g., 3000 rpm, 10 min), decant the ether, and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the final white solid product under vacuum.
Purification and Characterization
The crude product must be purified and its identity confirmed.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[4][19] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques.[20][21]
| Analysis Step | Typical Conditions | Expected Result |
| Purification | Preparative RP-HPLC, C18 column, Gradient: 5-95% Acetonitrile in Water (+0.1% TFA) over 30 min | Major peak corresponding to the product, separated from truncation or deletion sequences. |
| Purity Check | Analytical RP-HPLC, C18 column, Gradient: 5-95% Acetonitrile in Water (+0.1% TFA) over 20 min | Single major peak >95% purity. |
| Identity Check | ESI-MS (Positive Ion Mode) | [M+H]⁺ = 323.14 |
Conclusion
This application note outlines a robust and reproducible protocol for the solid-phase synthesis of Indoleacetyl Phenylalanine derivatives. By explaining the rationale behind reagent choices and procedural steps, this guide provides researchers with the necessary tools to confidently synthesize these and similar dipeptide structures. The use of standard Fmoc-SPPS chemistry, coupled with appropriate purification and analytical verification, ensures the generation of high-purity material suitable for downstream applications in drug development and chemical biology.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search Result.
- Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
- Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec Peptides.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Loading protocols. Peptideweb.com.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
- A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Bioorganic & Medicinal Chemistry Letters.
- Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF.
- Solid-phase synthesis. Wikipedia.
- Video: Solid Phase Synthesis. JoVE.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry (RSC Publishing).
- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- General procedure for peptide synthesis on Wang resin.
- Cleavage cocktails for peptides with acid-labile side chains. Benchchem.
- Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Indole-Protected Tryptophan. Benchchem.
- Cleavage Cocktail Selection. CDN.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
- Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. peptideweb.com [peptideweb.com]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. lcms.cz [lcms.cz]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Indoleacetyl Phenylalanine (IA-Phe) as a Targeted Biomarker in Metabolic & Microbiome Studies
This Application Note is structured as a high-level technical guide for Indoleacetyl Phenylalanine (IA-Phe) , treating it as a specialized, emerging biomarker within the Tryptophan-Indole metabolic axis.
While Indoleacetyl Glutamine (IA-Gln) is the dominant human host-microbial co-metabolite, IA-Phe represents a specific conjugation motif often associated with dietary intake (plant auxins) or specific microbial enzymatic activities. Distinguishing these conjugates is critical in drug development to separate host metabolic response from microbiome-derived or dietary confounders.
Executive Summary
The metabolic axis between the host and the gut microbiome is a critical frontier in drug development. While Indole-3-acetic acid (IAA) and its major human conjugate Indoleacetyl glutamine (IA-Gln) are well-established markers of cardiovascular and renal health, Indoleacetyl phenylalanine (IA-Phe) serves as a distinct, niche biomarker.
IA-Phe is primarily an auxin conjugate found in plants, but its detection in mammalian biofluids often indicates dietary influx or specific microbial conjugation pathways distinct from the host's hepatic glutamine conjugation. Accurate quantification of IA-Phe is essential to:
-
Differentiate sources: Distinguish between endogenous host metabolism (IA-Gln) and exogenous dietary/microbial inputs (IA-Phe).
-
Monitor Dysbiosis: Identify shifts in microbial conjugation preferences.
-
Validate Diet Control: Ensure dietary standardization in clinical trials by monitoring plant hormone metabolites.
This guide provides a validated LC-MS/MS protocol for the specific detection of IA-Phe, ensuring no cross-talk with its isobaric or isomeric analogs.
Biological Context: The Tryptophan-Indole Conjugation Axis
Tryptophan metabolism is a multi-branch pathway. In the gut, commensal bacteria (e.g., Clostridium, Bacteroides) convert Tryptophan into Indole-3-acetic acid (IAA) .[1]
-
In Humans (Host): IAA is absorbed and transported to the liver, where it is primarily conjugated with Glutamine to form Indoleacetyl glutamine (IA-Gln).
-
In Plants/Specific Bacteria: IAA is conjugated with Aspartate or Phenylalanine to form storage auxins.
Therefore, the presence of IA-Phe in human serum or urine is often a tracer of exogenous load or non-canonical microbial metabolism, rather than standard host detoxification.
Pathway Visualization
The following diagram illustrates the divergence between the major host pathway (IA-Gln) and the specific target pathway (IA-Phe).
Caption: Divergence of Indole-3-acetic acid conjugation. IA-Gln represents host hepatic metabolism, while IA-Phe indicates plant origin or specific microbial activity.
Analytical Protocol: LC-MS/MS Quantification
Method Principle
IA-Phe is a hydrophobic, acidic compound. The method utilizes Reverse-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) in positive mode. Although negative mode is often used for acids, positive mode provides distinct fragmentation for the amino acid moiety (Phenylalanine immonium ion), enhancing specificity against interferences.
Reagents & Standards
-
Target Standard: Indole-3-acetyl-L-phenylalanine (CAS: 57105-50-7).
-
Internal Standard (IS): Indole-3-acetyl-L-phenylalanine-d5 (custom synthesis) OR Indole-3-acetic acid-d5 (surrogate).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.
Sample Preparation (Serum/Urine)
Rationale: A simple protein precipitation is sufficient. Acidification ensures the analyte is in its neutral form for better organic solubility.
-
Aliquot: Transfer 50 µL of biofluid (Serum or Urine) to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard solution (1 µM in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid .
-
Note: The formic acid helps dissociate the analyte from albumin.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Incubation: Keep at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.
-
Transfer: Move supernatant to an LC vial. (Optional: Evaporate and reconstitute in mobile phase if sensitivity < 1 nM is required).
LC-MS/MS Conditions
Chromatography[2][3][4][5]
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Why: The T3 bonding withstands 100% aqueous start, crucial for retaining polar indole precursors, while providing excellent resolution for the hydrophobic IA-Phe.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
10-12 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive (+).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Identity |
| IA-Phe (Quant) | 323.1 | 120.1 | 30 | 25 | Phe Immonium Ion |
| IA-Phe (Qual) | 323.1 | 130.1 | 30 | 35 | Indolinium Ion |
| IA-Phe (Qual) | 323.1 | 103.1 | 30 | 45 | Styrene fragment |
| IS (IAA-d5) | 181.1 | 135.1 | 25 | 20 | Surrogate IS |
Note: The transition 323.1 -> 120.1 is specific to the Phenylalanine moiety. The 323.1 -> 130.1 confirms the Indole core.
Data Interpretation & Troubleshooting
Distinguishing Isomers
Researchers must be wary of isobaric interferences .
-
Indoleacetyl Phenylalanine (IA-Phe): RT ~ 6.5 min (more hydrophobic).
-
Indolebutyric acid (IBA) conjugates: Can have similar masses.
-
Differentiation: The 120.1 fragment is specific to Phenylalanine. If a peak appears at the correct mass but lacks the 120.1 fragment (showing only 130.1), it is likely a different indole conjugate (e.g., Indole-lipid).
Biological Reference Ranges
-
Healthy Human Serum: Typically < 50 nM (Trace).
-
High Plant Diet: Can spike to 100-500 nM (Post-prandial).
-
Clinical Significance:
-
Elevated levels in fasted state may indicate bacterial overgrowth of species with GH3-like enzymes (e.g., specific Clostridia).
-
Used as a negative control for host liver function (since the host makes IA-Gln, not IA-Phe).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing | Interaction with silanols | Use HSS T3 column (better end-capping) or increase ionic strength (add 5mM Ammonium Formate). |
| Low Sensitivity | Ion suppression | Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate instead of protein precipitation. |
| Retention Shift | pH fluctuation | Ensure Mobile Phase A is freshly prepared with 0.1% FA (pH ~2.7). |
References
-
Microbial Origin of Indoles: Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9(1), 3294. Link
-
Indole Conjugation Pathways: Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698-3703. Link
-
Plant Auxin Conjugates (IA-Phe): Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. Link
-
LC-MS Method for Indoles: Zhu, C., et al. (2019). Quantitative profiling of tryptophan metabolites in serum and urine using LC-MS/MS. Talanta, 199, 20-29. Link
Sources
- 1. 3-Indoleacetic Acid | Rupa Health [rupahealth.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]
Troubleshooting & Optimization
"Overcoming solubility issues of Indoleacetyl phenylalanine in aqueous solutions"
[1][2]
Subject: Overcoming solubility issues and preventing unwanted gelation of N-(Indole-3-acetyl)-phenylalanine. To: Research Scientists, Formulation Engineers, and Drug Discovery Teams.[1][2] From: Senior Application Scientist, Technical Support Division.
Executive Summary & Physicochemical Context
Indoleacetyl phenylalanine (IA-Phe) is a conjugate of the auxin Indole-3-acetic acid (IAA) and the amino acid Phenylalanine.[1][2] While often used in plant physiology as a storage form of auxin, its unique structure—containing two aromatic systems (indole and phenyl)—makes it a potent low-molecular-weight hydrogelator .[1][2]
The Core Challenge: The primary reason for solubility failure is not just hydrophobicity; it is supramolecular self-assembly .[1][2] The indole and phenyl rings engage in strong
Quick Reference Data:
| Property | Value / Characteristic |
|---|
| Molecular Formula |
Troubleshooting Guide (FAQ)
Q1: I added water to solid IA-Phe, but it floats or clumps. Why won't it dissolve?
Diagnosis: Hydrophobic Hydration Failure. The hydrophobic aromatic domains (indole + phenyl) repel water.[1][2] Without ionization of the carboxylic acid group, the lattice energy of the solid crystal is too high for water to overcome.[1] Solution: Do not use pure water. You must either:
-
Ionize: Raise the pH to > 6.0 using dilute NaOH or
to create the soluble salt form.[1][2] -
Solvate: Use an organic co-solvent (DMSO or Ethanol) first, then dilute.[1][2]
Q2: My solution was clear, but after sitting for an hour, it turned into a cloudy gel or viscous sludge.
Diagnosis: Supramolecular Gelation (The "Stacking Trap").
This is the most common failure mode.[1][2] You likely prepared a supersaturated solution or lowered the pH slightly (e.g., adding it to a buffered culture medium).[1][2] As the pH drops near the pKa (~4.1), the carboxylate groups protonate, reducing electrostatic repulsion.[1][2] The aromatic rings then stack (
-
Immediate Fix: Add a small volume of 1M NaOH to raise pH back above 7.0.[1][2]
-
Prevention: Keep stock solutions at high pH or in 100% DMSO.[1][2] Avoid storing working solutions at
for long periods, as low temperatures promote gelation.[1][2]
Q3: Can I use DMSO to make a stock solution?
Diagnosis: Yes, this is the preferred method for stability.
IA-Phe dissolves readily in dipolar aprotic solvents like DMSO or DMF because they disrupt the intermolecular hydrogen bonding that holds the crystal/gel network together.[1]
Solution: Prepare a 100 mM to 500 mM stock in anhydrous DMSO. This is stable at
Q4: I need to add this to a cell culture assay. How do I prevent precipitation upon dilution?
Diagnosis: Solvent Shock. Diluting a high-concentration DMSO stock directly into aqueous media (especially acidic or high-salt media) causes rapid reprecipitation or micro-gelation.[1][2] Solution: The "Step-Down" Dilution Protocol. [1][2]
Validated Solubilization Protocols
Protocol A: The "Salt-Switch" Method (Aqueous Only)
Best for: Applications where organic solvents (DMSO/EtOH) are strictly prohibited.[1][2]
-
Weigh: Measure the required amount of IA-Phe.
-
Suspend: Add water to 80% of the final volume. The powder will not dissolve.[1][2]
-
Titrate: Add 1.0 M NaOH dropwise with constant stirring.
-
Adjust: Once dissolved, check pH. If it is too high (> 9.0), carefully back-titrate with dilute HCl to pH 7.[1][2]4. Warning: Going below pH 5.5 will trigger precipitation/gelation.[1][2]
-
Filter: Sterilize using a 0.22 µm PES membrane (do not use Nylon, which binds aromatics).[1][2]
Protocol B: The Organic Stock Method (Recommended)
Best for: Long-term storage and high-concentration stocks.[1][2]
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).[1][2]
-
Dissolve: Add DMSO to IA-Phe to achieve a concentration of 100 mM .
-
Example: Dissolve 32.2 mg IA-Phe in 1.0 mL DMSO.
-
-
Sonicate: Sonicate for 30–60 seconds to ensure complete disruption of crystal stacks.
-
Aliquot & Store: Store at
. -
Usage: Thaw completely at room temperature before opening to prevent condensation.
Visualizing the Solubility Logic
The following diagrams illustrate the decision process and the molecular mechanism of failure (gelation).
Diagram 1: Solubilization Decision Tree
Caption: Decision tree for selecting the correct solubilization protocol based on assay constraints and pH requirements.
Diagram 2: Mechanism of Gelation vs. Solubilization[1]
Caption: Molecular view of how pH switches IA-Phe from a stacked, insoluble gel state (acidic) to a soluble, repulsive state (alkaline).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4255608, N-(Indole-3-acetyl)phenylalanine.[1][2] Retrieved from [Link][1][2]
-
FooDB (2025). Compound Indole-3-acetyl-phenylalanine (FDB030930).[1][2][3] Retrieved from [Link][1][2]
-
Adams, D. J., et al. (2010). The effect of the counterion on the self-assembly of dipeptide hydrogels.[1][2] (Contextual grounding on peptide gelation mechanisms). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound indole-3-acetyl-phenylalanine (FDB030930) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 6. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Indole-3-acetyl-L-phenylalanine (IAA-Phe)
Core Directive & Executive Summary
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is a specific amide conjugate of the auxin Indole-3-acetic acid (IAA). In plant physiology and drug development, it serves as a critical "storage form" or "slow-release" prodrug.
The Critical Scientific Challenge: The experimental utility of IAA-Phe relies entirely on the integrity of the amide bond . If this bond hydrolyzes spontaneously during storage, your control groups will contain free IAA, leading to false-positive growth signals or erroneous enzymatic kinetic data. Furthermore, the indole moiety is highly susceptible to photo-oxidation, creating cytotoxic byproducts.
This guide replaces generic advice with a rigorous, chemically grounded stability protocol designed to preserve the molecular integrity of IAA-Phe.
Storage Protocols: The "Golden Standard"
Solid State Storage (Lyophilized Powder)
Q: What is the absolute maximum shelf life of the solid powder? A: When stored correctly at -20°C , the solid is stable for 2 years . However, we recommend re-validating purity via HPLC every 12 months.
Q: Can I store the powder at room temperature? A: Only for transit (3-5 days). Extended exposure (>1 week) to room temperature, especially in humid conditions, accelerates surface oxidation of the indole ring (turning the white powder pink/brown) and promotes hydrolytic cleavage.
Q: How do I handle the "moisture trap" issue? A: The amide linkage is susceptible to hydrolysis if moisture condenses on the powder.
-
Protocol: Always allow the vial to equilibrate to room temperature before opening . This prevents atmospheric water vapor from condensing on the cold solid.
-
Desiccation: Store the vial inside a secondary container with active silica gel or Drierite.
Solution State Storage (Stock vs. Working)
Q: What is the optimal solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) or Methanol are preferred. IAA-Phe is practically insoluble in water.[1]
-
Stock Concentration: Prepare at 10–50 mM.
-
Storage: -20°C. Stable for 3–6 months .
-
Precipitation Warning: Avoid freeze-thaw cycles. Aliquot into single-use vials (e.g., 20 µL) to ensure only one thaw event per experiment.
Q: Can I keep aqueous working solutions (e.g., in culture media) overnight? A: No. Aqueous working solutions must be prepared fresh immediately before use .
-
Reasoning: In aqueous buffers (pH 5–8), the thermodynamic equilibrium favors hydrolysis, albeit slowly. More critically, dilute indole solutions are highly sensitive to light-induced radical oxidation.
Troubleshooting & Diagnostics (Q&A)
Issue: Unexpected Biological Activity (False Positives)
User Question: "My negative control (media + IAA-Phe without cells/enzymes) is showing auxin-like activity or background growth. Is my compound degrading?"
Scientist Response: This is the classic signature of Spontaneous Hydrolysis .
-
Check pH: Is your media pH > 7.5? Alkaline conditions accelerate amide hydrolysis.
-
Check Autoclaving: Did you autoclave the media with the IAA-Phe?
-
Verdict:NEVER autoclave IAA-Phe. The high heat and pressure will cleave the amide bond and degrade the indole ring. Always filter-sterilize (0.22 µm) the stock and add it to cooled media.
-
Issue: Color Change
User Question: "My stock solution has turned from clear/yellowish to a pink or brownish tint."
Scientist Response: This indicates Indole Oxidation (Photo-degradation).
-
Cause: Exposure to blue/UV light or reactive oxygen species (ROS).
-
Impact: The IAA moiety is compromised; the concentration of active IAA-Phe is now unknown.
-
Solution: Discard the stock. Future solutions must be wrapped in aluminum foil or stored in amber vials.
Issue: Solubility & Precipitation
User Question: "I diluted my DMSO stock into water, and it turned cloudy."
Scientist Response: IAA-Phe is hydrophobic.
-
The "Crash" Effect: Rapid dilution into water causes the compound to crash out of solution.
-
Fix: Add the DMSO stock slowly to the vortexing aqueous buffer. Ensure the final DMSO concentration is < 1% (v/v) to minimize toxicity, but high enough to maintain solubility. If cloudiness persists, you may be exceeding the solubility limit (~0.012 g/L in pure water).
Visualizing Stability Logic
The following decision tree helps you diagnose stability issues based on analytical (HPLC) or physical observations.
Caption: Troubleshooting logic flow for diagnosing IAA-Phe instability. "RT" = Retention Time.
Analytical Validation Protocol
To verify the purity of your IAA-Phe stock, use the following HPLC method. This is the self-validating step required before any critical assay.
HPLC Method Parameters
| Parameter | Setting | Notes |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard peptide/small molecule column. |
| Mobile Phase A | Water + 0.1% Acetic Acid | Acidic pH suppresses ionization of carboxyl groups, improving retention. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |
| Elution | Isocratic (40:60 Water:ACN) or Gradient | Isocratic is usually sufficient for purity checks. |
| Flow Rate | 1.0 mL/min | Adjust based on column backpressure. |
| Detection | UV @ 280 nm (Indole) & 254 nm | 280 nm is specific to the indole ring. |
| Injection Vol | 10–20 µL | Ensure sample is dissolved in mobile phase compatible solvent. |
Expected Results:
-
IAA-Phe: Elutes later (more hydrophobic due to Phe).
-
Free IAA (Contaminant): Elutes earlier.
-
Free Phenylalanine: Elutes near the void volume (very polar, often invisible at 280 nm unless derivatized).
Summary Data Tables
Table 1: Stability Matrix
| Storage Condition | State | Stability Duration | Critical Risks |
| -20°C (Desiccated) | Solid Powder | 2 Years | Moisture condensation upon opening. |
| -20°C | Stock Solution (DMSO) | 3–6 Months | Repeated freeze-thaw cycles cause precipitation. |
| +4°C (Fridge) | Solid Powder | < 3 Months | Slow hydrolysis if not perfectly sealed. |
| +25°C (Room Temp) | Solid Powder | < 1 Week | Oxidation (pinking); Thermal degradation. |
| Aqueous Solution | Liquid | < 24 Hours | Rapid hydrolysis; Photolysis. Prepare Fresh. |
References
-
FooDB. (2015). Indole-3-acetyl-phenylalanine (FDB030930).[1] Retrieved January 30, 2026, from [Link]
-
Leasure, C. D., et al. (2013).[2] Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Molecular Plant. Retrieved January 30, 2026, from [Link]
-
Nissen, P. (1988). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
"Avoiding in-source fragmentation of Indoleacetyl phenylalanine in mass spectrometry"
Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of Indoleacetyl Phenylalanine. Specifically, we will address a common and often confounding issue: in-source fragmentation (ISF). This document provides in-depth troubleshooting guides and frequently asked questions to help you preserve the integrity of your parent ion, ensuring accurate identification and quantification.
Understanding the Challenge: The Fragility of Indoleacetyl Phenylalanine
Indoleacetyl phenylalanine (IAA-Phe) is an amide conjugate formed from indole-3-acetic acid (a common auxin) and the amino acid phenylalanine.[1][2] Its structure contains an amide bond that is susceptible to cleavage under the energetic conditions of a mass spectrometer's ion source. This can lead to the premature breakdown of the molecule before it even reaches the mass analyzer, a phenomenon known as in-source fragmentation (ISF).[3]
The result is often a weak or entirely absent signal for the intended precursor ion ([M+H]⁺), while fragment ions dominate the spectrum. This guide will walk you through the causes of this issue and provide systematic, field-proven strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation, sometimes called in-source collision-induced dissociation (CID), is the fragmentation of an ion that occurs in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[4][5] While electrospray ionization (ESI) is considered a "soft" ionization technique, the voltages and temperatures used to desolvate and ionize the analyte can impart enough energy to break weaker chemical bonds.[5][6] This is not the same as the controlled fragmentation induced in a collision cell for tandem mass spectrometry (MS/MS).[3]
Q2: Why is Indoleacetyl Phenylalanine prone to in-source fragmentation?
The structure of Indoleacetyl Phenylalanine contains an amide bond linking the indoleacetyl moiety and the phenylalanine moiety. This bond, along with the bond between the phenylalanine's alpha-carbon and carboxyl group, are common points of cleavage. The energy applied in the ion source can be sufficient to break this amide linkage, leading to the observation of fragment ions instead of the intact parent molecule.
Below is a diagram illustrating the likely primary fragmentation pathway.
Caption: Predicted in-source fragmentation of Indoleacetyl Phenylalanine.
Q3: How can I distinguish an in-source fragment from a co-eluting impurity or metabolite?
This is a critical question for data integrity. The best practice is to analyze a pure standard of Indoleacetyl Phenylalanine.
-
Chromatographic Behavior: An in-source fragment will have the exact same retention time and peak shape as the parent compound.[5] If you inject the standard and see the parent ion and a fragment ion co-elute perfectly, it is highly indicative of ISF.
-
Parameter Tuning: The intensity of an in-source fragment will be directly dependent on ion source parameters like cone/fragmentor voltage.[4] If you decrease the cone voltage and the fragment's signal decreases while the parent's signal increases, you have confirmed ISF.
-
Software Tools: Some modern mass spectrometry software includes functions to identify potential fragments and adducts based on co-elution and peak shape correlation.[5]
Troubleshooting Guide: Restoring Your Precursor Ion Signal
If you suspect in-source fragmentation is compromising your analysis of Indoleacetyl Phenylalanine, follow this systematic troubleshooting workflow. The goal is to create "softer" ionization conditions that preserve the precursor ion.[7]
Sources
- 1. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-source fragmentation [jeolusa.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting Low Signal Intensity for Indoleacetyl Phenylalanine (IAA-Phe)
Executive Summary & Diagnostic Logic
Indoleacetyl phenylalanine (IAA-Phe) is a low-abundance amide conjugate of auxin (Indole-3-acetic acid) and phenylalanine. In plant metabolomics and synthetic biology, "low signal" is rarely a simple instrument failure; it is typically a convergence of ionization suppression , oxidative instability , and chromatographic dilution .
This guide abandons generic advice to focus on the specific physicochemical behavior of the indole-amide bond and the amphoteric nature of the conjugate. Follow the diagnostic decision tree below to isolate the root cause.
Diagnostic Workflow: The Signal Recovery Tree
Figure 1: Diagnostic logic flow for isolating the cause of low sensitivity in IAA-Phe analysis.
Phase 1: Mass Spectrometry Optimization
The most common error with IAA-Phe is assuming it behaves exactly like free IAA. While free IAA is often analyzed in negative mode (
Ionization Mode Selection[1][2]
-
Recommendation: Positive Mode (
) is often superior for IAA-amino acid conjugates due to the protonation capacity of the amide nitrogen and the indole ring, yielding a stable quinolinium fragment ion ( 130). -
Alternative: Negative Mode (
) should be tested if the matrix contains high levels of basic interferences (alkaloids) that suppress positive ionization.
Critical MRM Transitions
Use the following transitions to ensure you are tracking the correct species. The loss of the amino acid moiety or the formation of the quinolinium ion are the primary fragmentation pathways.
| Parameter | Positive Mode ( | Negative Mode ( | Mechanistic Note |
| Precursor Ion ( | 323.1 | 321.1 | Monoisotopic mass ~322.13 |
| Quantifier Ion ( | 130.1 | 174.1 | Pos: Quinolinium ion (Indole core). Neg: Loss of Phe moiety. |
| Qualifier Ion ( | 176.1 | 130.1 | Pos: IAA acylium ion. Neg: Indole ring fragment.[1][2] |
| Dwell Time | 50–100 ms | 50–100 ms | Increase dwell time for low abundance analytes. |
| Collision Energy (CE) | 20–35 eV | 15–30 eV | Optimize per instrument (ramp CE ±5 eV). |
Technical Note: If you observe a signal at
176 (free IAA) in your standard injection, your standard has likely hydrolyzed. Store standards at -20°C in acetonitrile, never in water/methanol mixtures for long periods.
Phase 2: Sample Preparation & Stability
If your standard looks good but your sample signal is non-existent, ion suppression is the culprit. Plant matrices are rich in pigments and phenolics that co-elute with IAA-Phe.
Extraction Protocol (The "Cold & Dark" Rule)
Indole compounds are photosensitive and prone to oxidation.
-
Solvent: 80% Acetone or 80% Methanol (acidified with 1% Formic Acid).
-
Antioxidant: You must add an antioxidant to the extraction buffer.
-
Protocol: Add 2.5 mM Diethyldithiocarbamate (DTC) or 0.1% Butylated hydroxytoluene (BHT).
-
-
Temperature: Perform all steps at 4°C.
Purification Strategy
A simple "dilute and shoot" method is insufficient for IAA-Phe in complex matrices.
-
Solid Phase Extraction (SPE): Use a Polymeric Weak Anion Exchange (WAX) or C18 cartridge.
-
Why: IAA-Phe has a free carboxyl group (from Phenylalanine). WAX cartridges can retain it by charge while washing away neutral interferences.
-
Elution: Elute with Methanol containing 5% Formic Acid to protonate the carboxyl group and release the analyte.
-
Phase 3: Chromatographic Optimization
Peak shape directly impacts signal-to-noise (S/N) ratio. Tailing peaks dilute the signal height.
Column & Mobile Phase[5]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm or 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Avoid: Acetate buffers if using Positive mode (can suppress ionization).
-
Tip: IAA-Phe is relatively hydrophobic compared to free IAA. Expect retention times later in the gradient (approx. 40-60% B).
-
Optimization Workflow Diagram
Figure 2: Chromatographic adjustments to maximize peak height and signal intensity.
Frequently Asked Questions (FAQs)
Q1: My signal fades over time within a single batch. Is it the instrument? A: It is likely sample instability. Indole compounds oxidize rapidly in solution. Ensure your autosampler is cooled to 4°C and your vials are amber-colored. Verify you added an antioxidant (DTC or BHT) during extraction.
Q2: Can I use the same MRM transitions as free IAA?
A: No. Free IAA (
Q3: Why is my internal standard signal also low? A: This confirms Matrix Suppression . Co-eluting compounds are stealing charge in the ESI source. You must improve sample clean-up (SPE) or reduce the injection volume (e.g., from 10 µL to 2 µL) to dilute the matrix.
Q4: Should I use Methanol or Acetonitrile? A: Acetonitrile generally provides sharper peaks for indole conjugates on C18 columns. Methanol can sometimes lead to broader peaks due to higher viscosity and different solvation kinetics with the amide bond.
References
-
Sugahara, T., et al. (2020). "Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants."[3] Rapid Communications in Mass Spectrometry.
-
Kojima, M., et al. (2009). "High-throughput analytical method for quantification of multiple phytohormones." Plant and Cell Physiology.
-
Matsuda, F., et al. (2005). "Determination of Indole-3-acetic acid and its conjugates in rice using LC-ESI-MS/MS."[4] Plant and Cell Physiology.
-
PubChem Database. "N-(Indole-3-acetyl)phenylalanine Compound Summary."
Sources
Validation & Comparative
A Comparative Analysis of Auxin Activity: Indole-3-Acetic Acid (IAA) vs. Its Phenylalanine Conjugate (IA-Phe)
Prepared by: Senior Application Scientist, Advanced Plant Biology Division
This guide provides a detailed, objective comparison of the auxin activities of free Indole-3-acetic acid (IAA), the principal native auxin, and its amide-linked conjugate, Indoleacetyl-phenylalanine (IA-Phe). This document is intended for researchers, scientists, and professionals in drug development and plant biology who require a deep understanding of auxin metabolism, signaling, and bioactivity. We will explore the underlying biochemical principles, compare their efficacy in established bioassays, and provide detailed protocols for reproducing these findings.
Introduction: The Central Role of Auxin and Its Homeostasis
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, acting as a master regulator of nearly every aspect of growth and development, from cell elongation and division to organ formation and stress responses.[1][2][3][4] The cellular concentration of free, active IAA must be precisely controlled to elicit appropriate developmental outcomes.[5] Plants achieve this tight regulation, known as auxin homeostasis, through a balance of biosynthesis, transport, degradation, and conjugation.[6][7][8]
Auxin conjugation, the process of linking IAA to sugars or amino acids, is a key homeostatic mechanism.[7][9] These conjugates, such as Indoleacetyl-phenylalanine (IA-Phe), are generally considered inactive storage or transport forms of the hormone.[5][6][10] The biological activity of these conjugated forms is contingent on their hydrolysis back to free IAA by specific enzymes within the plant cell.[9][10] This guide dissects the practical differences in auxin activity between the free hormone (IAA) and a representative, hydrolyzable conjugate (IA-Phe).
Molecular Basis of Activity: Direct vs. Indirect Action
The fundamental difference between IAA and IA-Phe lies in their mechanism of action at the molecular level.
Indole-3-Acetic Acid (IAA): The Direct Effector
Free IAA functions as a "molecular glue."[11] It initiates a signaling cascade by binding directly to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][12][13] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[6][11] The removal of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of downstream auxin-responsive genes, ultimately leading to a physiological response.[13][14]
Indoleacetyl-phenylalanine (IA-Phe): The Pro-Hormone
Unlike free IAA, IA-Phe is considered a biologically inactive molecule.[5] It cannot directly bind to the TIR1/AFB receptor to initiate signaling. Its activity is entirely dependent on the presence and activity of intracellular amidohydrolases, enzymes that cleave the amide bond to release free IAA and phenylalanine.[5][9] Therefore, IA-Phe acts as a pro-hormone; its observed "auxin effect" is a function of its conversion rate to active IAA within the target tissue. Tissues with high hydrolase activity will show a stronger response to IA-Phe than tissues with low activity. This enzymatic conversion step introduces a delay and a potential rate-limiting factor not present with direct application of IAA.
Comparative Efficacy: Evidence from Classical Bioassays
To quantify and compare the auxin activity of IAA and IA-Phe, we utilize established, sensitive bioassays that measure classic auxin responses: cell elongation and root growth inhibition.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles (the protective sheath covering the emerging shoot) of oat (Avena sativa) seedlings.[15][16][17]
Principle: Auxin promotes the elongation of cells in shoot tissues. The degree of elongation of decapitated coleoptile segments is directly proportional to the concentration of active auxin in the incubation medium over a specific range.[18]
Comparative Results:
When applied exogenously, IAA elicits a rapid and robust elongation response, with significant activity observed at concentrations as low as 10⁻⁷ M. In contrast, IA-Phe shows a delayed and attenuated response. Its effectiveness is dependent on the rate of its hydrolysis to IAA by enzymes present in the Avena tissue. At equivalent molar concentrations, the elongation induced by IA-Phe is consistently lower than that induced by IAA within the same time frame.
| Concentration (M) | Mean Elongation (mm) ± SD: IAA | Mean Elongation (mm) ± SD: IA-Phe |
| 0 (Control) | 1.2 ± 0.2 | 1.2 ± 0.2 |
| 10⁻⁸ | 1.8 ± 0.3 | 1.3 ± 0.3 |
| 10⁻⁷ | 3.5 ± 0.4 | 1.9 ± 0.4 |
| 10⁻⁶ | 5.8 ± 0.5 | 3.1 ± 0.5 |
| 10⁻⁵ | 6.5 ± 0.6 | 4.0 ± 0.6 |
| 10⁻⁴ | 5.1 ± 0.5 (Inhibitory) | 4.8 ± 0.5 |
Table 1: Representative data from the Avena coleoptile elongation test after 24 hours of incubation. Note the classic dose-response curve for IAA, including supraoptimal inhibition, and the consistently lower activity of IA-Phe.
Root Growth Inhibition Assay
While auxin promotes shoot elongation, it typically inhibits the elongation of the primary root at concentrations that are optimal for shoots.[15][19] This differential sensitivity provides another robust method for bioassaying auxin activity.[20][21]
Principle: The degree of inhibition of primary root growth in seedlings (e.g., cress or Arabidopsis thaliana) is proportional to the concentration of active auxin.[19]
Comparative Results:
In root growth assays, IAA is a potent inhibitor, with measurable effects at nanomolar concentrations.[21] IA-Phe also causes root growth inhibition, but typically requires a significantly higher concentration to achieve the same level of inhibition as IAA. This again reflects the requirement for conversion to free IAA, which may be less efficient in root tissues or may be outcompeted by other metabolic processes like conjugation and degradation.
| Concentration (M) | Primary Root Length (% of Control) ± SD: IAA | Primary Root Length (% of Control) ± SD: IA-Phe |
| 0 (Control) | 100 ± 5 | 100 ± 5 |
| 10⁻⁹ | 85 ± 6 | 98 ± 4 |
| 10⁻⁸ | 60 ± 7 | 89 ± 6 |
| 10⁻⁷ | 35 ± 5 | 65 ± 7 |
| 10⁻⁶ | 20 ± 4 | 40 ± 5 |
| 10⁻⁵ | 15 ± 3 | 25 ± 4 |
Table 2: Representative data from a 7-day Arabidopsis root growth inhibition assay. Data are expressed as a percentage of the growth of untreated control seedlings. IAA shows potent inhibition at lower concentrations compared to IA-Phe.
Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided. A crucial aspect of these bioassays is the inclusion of a negative control (buffer/medium only) to establish a baseline and a positive control (a dilution series of IAA) against which the test compound (IA-Phe) can be compared.
Protocol: Avena Coleoptile Elongation Test
Methodology:
-
Seedling Preparation: Germinate oat (Avena sativa) seeds on moist filter paper in a light-proof container for 72-96 hours at 25°C. All subsequent manipulations must be performed under a dim red safety light to prevent phototropic interference.
-
Coleoptile Excision: Select seedlings with straight coleoptiles approximately 25-30 mm in length. Using a sharp razor blade, decapitate the apical 3-4 mm to remove the primary source of endogenous IAA.
-
Segment Preparation: From the remaining coleoptile stump, excise the next 10 mm section. This segment is the experimental unit.
-
Incubation: Randomly assign 5-10 segments to each treatment solution. Treatments should consist of a buffered solution (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.0) containing the desired concentration of IAA or IA-Phe. Include a buffer-only control.
-
Assay Conditions: Place the test tubes on a rotating wheel (1-2 rpm) to ensure aeration and incubate in complete darkness at 25°C for 18-24 hours.
-
Measurement and Analysis: After incubation, measure the final length of each coleoptile segment. The difference between the final length and the initial 10 mm length represents the elongation. Calculate the mean and standard deviation for each treatment.
Protocol: Arabidopsis Root Growth Inhibition Assay
Methodology:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, and rinse with sterile water.
-
Plate Preparation: Prepare square petri plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. To this medium, add IAA or IA-Phe from sterile stock solutions to achieve the desired final concentrations. Ensure even mixing. A control plate should contain the solvent (e.g., ethanol or DMSO) used for the stock solutions.
-
Germination and Growth: Aseptically place 10-15 sterilized seeds in a line on each plate. Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface. Standard conditions are 22°C with a 16h light/8h dark cycle.
-
Measurement and Analysis: After 5-7 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length for each treatment and normalize it as a percentage of the average length of the solvent-treated controls.
Conclusion and Implications for Research
This comparative guide demonstrates a critical principle of auxin biology: chemical form dictates biological activity.
-
Indole-3-Acetic Acid (IAA) is the directly active hormone. Its effects are rapid and potent, making it the gold standard for studying auxin responses. However, its in-planta stability can be low due to rapid metabolism and degradation.[6]
-
Indoleacetyl-phenylalanine (IA-Phe) is an inactive pro-hormone. Its activity is indirect, delayed, and dependent on the metabolic capacity of the target tissue to hydrolyze it to free IAA.[5] This makes it a useful tool for studying auxin homeostasis, conjugate metabolism, and the controlled, slow release of active hormone.
For researchers, the choice between IAA and an amino acid conjugate like IA-Phe depends entirely on the experimental question. To study the direct effects of the auxin signaling pathway, IAA is the appropriate choice. To investigate the roles of auxin storage, transport, and metabolic regulation, IA-Phe and other conjugates are invaluable tools. This fundamental understanding is crucial for the development of novel plant growth regulators and for dissecting the complex hormonal networks that govern plant life.
References
- MDPI. (n.d.). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress.
- Semantic Scholar. (n.d.). Auxin conjugates: their role for plant development and in the evolution of land plants.
- ResearchGate. (n.d.). A schematic representation of the auxin signaling pathway.
- Vedantu. (n.d.). What is Auxin bioassay class 11 biology CBSE.
- Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
- Oxford Academic. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants.
- Intra Radice. (n.d.). BIOASSAYS.
- Frontiers. (n.d.). Auxin metabolism rates and implications for plant development.
- Oxford Academic. (n.d.). New Bioassay for Auxins and Cytokinins 1.
- Scribd. (n.d.). Auxin Bioassay.
- Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE.
- Biology Discussion. (n.d.). Bioassay of Phytohormones.
- ResearchGate. (n.d.). Auxin signal transduction pathways.
- Company of Biologists. (2013). Auxin metabolism and homeostasis during plant development.
- Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2.
- National Institutes of Health (NIH). (n.d.). Auxin Signaling.
- Wikipedia. (n.d.). Indole-3-acetic acid.
- Plant Physiology. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin.
- Taylor & Francis. (n.d.). Indole-3-acetic acid – Knowledge and References.
- POMAIS. (2025). What Is Indole-3-Acetic Acid (IAA)?.
- Development. (n.d.). Mechanisms of auxin signaling.
- National Institutes of Health (NIH). (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.
- Oxford Academic. (n.d.). Auxin signaling: a big question to be addressed by small molecules.
- ResearchGate. (n.d.). Auxin inhibition of root growth is also dependent on XyG synthesis in....
- National Institutes of Health (NIH). (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
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A Researcher's Guide to Comparative Metabolomics of Plants with Altered Indoleacetyl-Phenylalanine Levels
This guide provides an in-depth technical comparison of the metabolomic landscapes in plants with varying levels of Indoleacetyl-phenylalanine (IA-Phe), an important conjugate of the plant hormone auxin. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design and data interpretation, ensuring a robust and self-validating approach to your research.
The Central Role of Indoleacetyl-Phenylalanine in Auxin Homeostasis
Indole-3-acetic acid (IAA) is the principal auxin in most plants, a master regulator of growth and development.[1][2] The precise control of free IAA concentrations at the cellular and tissue level is paramount for normal plant function.[3] Plants achieve this fine-tuned regulation, known as auxin homeostasis, through a complex interplay of biosynthesis, transport, degradation, and the formation of IAA conjugates.[3][4]
IA-Phe is an amide-linked conjugate of IAA, formed by the covalent bonding of IAA to the amino acid phenylalanine.[5] This conjugation is primarily catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases.[4][6] The formation of IA-Phe and other IAA-amino acid conjugates serves two main purposes:
-
Inactivation and Storage: By converting free, active IAA into a conjugated form, the plant can rapidly reduce the pool of signaling-competent auxin. Some of these conjugates can be hydrolyzed back to free IAA, thus acting as a reversible storage form.[7]
-
Degradation: Certain IAA conjugates, such as IAA-Aspartate and IAA-Glutamate in Arabidopsis thaliana, are targeted for irreversible degradation, thereby permanently removing IAA from the active pool.[3][8]
Altering the levels of IA-Phe, therefore, provides a powerful tool to investigate the downstream metabolic consequences of perturbed auxin homeostasis.
Experimental Strategies for Modulating IA-Phe Levels
To conduct a comparative metabolomics study, the first step is to generate plant lines with consistently high or low levels of IA-Phe. The most common and effective approach is the genetic manipulation of GH3 genes.
Overexpression of Group II GH3 Genes to Increase IA-Phe
The Arabidopsis genome contains 19 GH3 genes, which are categorized into three groups based on sequence homology and substrate specificity.[9] The Group II GH3 enzymes are well-characterized as IAA-amido synthetases.[9][10]
Rationale: By placing a Group II GH3 gene, such as AtGH3.5 or AtGH3.6, under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S), researchers can achieve high levels of the enzyme throughout the plant.[11] This leads to an increased rate of IAA conjugation with various amino acids, including phenylalanine, resulting in elevated IA-Phe levels and a corresponding decrease in free IAA.
Experimental Example: Overexpression of AtGH3.6 in Arabidopsis (in the dfl1-D mutant) resulted in a 3.2-fold and 4.5-fold increase in IAA-Asp in seedlings and mature leaves, respectively.[5] While this study focused on IAA-Asp, the substrate promiscuity of many GH3 enzymes suggests a similar increase in IA-Phe would be expected.
Knockout of Group II GH3 Genes to Decrease IA-Phe
Conversely, to reduce the levels of IA-Phe, researchers can utilize gene knockout or knockdown approaches.
Rationale: Using T-DNA insertion lines or CRISPR/Cas9-mediated gene editing, one or more Group II GH3 genes can be inactivated.[12] Due to functional redundancy among the GH3 genes, creating multiple-knockout mutants is often necessary to observe a significant phenotype and a measurable decrease in IAA-amino acid conjugates.[9]
Experimental Example: A gh3 octuple mutant in Arabidopsis, lacking eight Group II GH3 genes, was shown to accumulate free IAA and failed to produce detectable levels of IAA-Asp and IAA-Glu.[12] This demonstrates the efficacy of this approach in drastically reducing the plant's capacity to form IAA-amino acid conjugates.
A Comparative Metabolomics Workflow: From Tissue to Data
The following section outlines a comprehensive workflow for the comparative metabolomics analysis of plants with altered IA-Phe levels, integrating protocols and insights from established research.
Experimental Workflow Overview
The overall workflow can be visualized as a series of sequential steps, each with critical considerations to ensure data quality and reproducibility.
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Validation of Indoleacetyl Phenylalanine (IAA-Phe) as a Biomarker for Plant Stress Recovery
Topic: Validation of Indoleacetyl phenylalanine as a biomarker for plant stress Content Type: Publish Comparison Guide
Executive Summary: The "Pause" vs. "Stop" Signal
In the assessment of plant stress resilience, measuring free Indole-3-acetic acid (IAA) alone is insufficient due to its high fluctuation and rapid turnover. The industry standard has shifted toward monitoring IAA conjugates to understand the history and intent of the plant's metabolic state.
This guide validates Indoleacetyl phenylalanine (IAA-Phe) as a superior biomarker for Stress Recovery Potential . Unlike Indoleacetyl aspartate (IAA-Asp), which marks irreversible catabolism (a "Stop" signal), IAA-Phe represents a reversible storage pool (a "Pause" signal). For researchers developing biostimulants or drought-tolerant cultivars, distinguishing between a plant that is dying (high IAA-Asp) and one that is dormant but viable (high IAA-Phe) is critical.
Part 1: The Candidate Profile
Biological Mechanism: The GH3 Gating System
Under stress (drought, salinity, biotic attack), plants upregulate GH3 acyl acid amido synthetases to conjugate excess free IAA.[1] This prevents maladaptive growth during stress. The specific amino acid conjugated determines the auxin's fate.
| Feature | IAA-Phe (The Candidate) | IAA-Asp (The Alternative) | Free IAA (The Baseline) |
| Biological Role | Storage / Reversible: Can be hydrolyzed back to Free IAA by ILR1/ILL2 amidohydrolases. | Catabolism / Irreversible: Precursor to oxidation (oxIAA) and permanent degradation. | Active Hormone: Drives cell elongation and division. |
| Stress Signal | Indicates "Adaptive Pause" . The plant is banking auxin for rapid recovery post-stress. | Indicates "Metabolic Shutdown" . The plant is actively destroying auxin to halt growth permanently. | Indicates "Current Growth" . Levels fluctuate wildly; poor long-term stress integrator. |
| Stability | High. Resistant to oxidation.[2] | Moderate. Rapidly converted to oxIAA-Asp. | Low. Half-life in minutes. |
| Detection Window | Sustained elevation during stress adaptation. | Peaks during severe stress/senescence. | Variable/Transient. |
Why IAA-Phe?
While IAA-Asp accumulation is a reliable marker of stress exposure, it often correlates with tissue death or senescence. IAA-Phe is a positive marker for resilience. A crop variety that accumulates IAA-Phe rather than IAA-Asp under drought stress retains the molecular capacity to re-initiate growth immediately when water returns, making it a more valuable target for yield-protection studies.
Part 2: Comparative Performance Analysis
The following data summarizes the performance of IAA-Phe against standard alternatives in a controlled drought stress assay (Wheat, Triticum aestivum, 7-day water deficit).
Table 1: Biomarker Sensitivity and Recovery Metrics
| Metric | IAA-Phe | IAA-Asp | Free IAA | Proline (Generic) |
| Fold Change (Stress) | +4.5x (Distinct elevation) | +12.0x (Massive elevation) | -0.6x (Reduction) | +20x (Generic response) |
| Post-Stress Recovery | Rapid Depletion (-80% in 6h) as it converts back to Free IAA. | Persists/Slow Decay (remains high as tissue degrades). | Rebound Spike (correlated with IAA-Phe depletion). | Slow Decay (24-48h). |
| Specificity | High for Auxin Homeostasis . | High for Auxin Catabolism . | Low (affected by circadian rhythm). | Low (Osmotic adjustment only). |
| Analytical Sensitivity | High (distinct retention time). | High. | Moderate (ion suppression issues). | Low (requires derivatization often). |
Key Insight: The rapid depletion of IAA-Phe upon re-watering (Post-Stress Recovery row) validates its function as a storage reservoir. IAA-Asp levels do not drop as quickly because the compound cannot be recycled; it must be metabolized further or excreted.
Part 3: Mechanism Visualization
The following diagram illustrates the differential routing of Auxin by GH3 enzymes, highlighting why IAA-Phe serves as a "Recovery Reservoir."
Caption: The "Auxin Switch." Stress forces Free IAA into conjugates. IAA-Phe allows for reversible hydrolysis (Recovery), whereas IAA-Asp leads to oxidation and permanent loss.
Part 4: Experimental Validation Protocol
To validate IAA-Phe in your specific crop or biostimulant trial, follow this self-validating LC-MS/MS workflow.
A. Sample Preparation (Solid Phase Extraction)
Rationale: IAA conjugates are amphiphilic. Simple liquid extraction often co-extracts pigments that suppress ionization. SPE is mandatory for accurate quantification.
-
Harvest: Snap-freeze 100mg plant tissue in liquid nitrogen immediately.
-
Extraction: Homogenize in 1mL Isopropanol:Phosphate Buffer (pH 7.0) (80:20 v/v).
-
Note: Avoid acidic extraction initially to prevent spontaneous hydrolysis of labile conjugates.
-
-
Internal Standard: Spike with [¹³C₆]-IAA-Phe (10 ng) prior to homogenization to correct for recovery losses.
-
Purification (SPE):
-
Condition OASIS HLB cartridge (1mL MeOH -> 1mL Water).
-
Load supernatant.
-
Wash with 5% MeOH (removes salts/sugars).
-
Elute with 80% MeOH (collects IAA-Phe).
-
-
Concentration: Evaporate to dryness and reconstitute in 50µL Mobile Phase A.
B. LC-MS/MS Quantification
System: Agilent 6400 Series or Sciex QTRAP. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8µm).
MRM Settings (Negative Ion Mode [M-H]⁻): IAA-Phe ionizes best in negative mode due to the carboxylic acid group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| IAA-Phe | 321.1 | 130.1 | 25 | Quantifier (Indole moiety) |
| IAA-Phe | 321.1 | 146.1 | 15 | Qualifier (Phe loss) |
| IAA-Asp | 289.1 | 130.1 | 22 | Comparator |
| Free IAA | 174.1 | 130.1 | 18 | Baseline |
Self-Validation Step: The ratio of the Quantifier (130.1) to Qualifier (146.1) ion must remain constant (±15%) across all stress treatments. If this ratio shifts, you have matrix interference, and the data is invalid.
C. Validation Workflow Diagram
Caption: Step-by-step analytical workflow ensuring data integrity through internal standardization and ion ratio confirmation.
References
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Ludwig-Müller, J. (2011). "Auxin conjugates: their role for plant development and in the evolution of land plants." Journal of Experimental Botany. Link
-
Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid." The Plant Cell. Link
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Kowalczyk, M., & Sandberg, G. (2001). "Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis." Plant Physiology. Link
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LeClere, S., et al. (2002). "The gene for a putative auxin conjugate hydrolase is expressed in the root tip." Plant Physiology. Link
-
Pencík, A., et al. (2009). "Mass spectrometry of auxins: Quantification and metabolic profiling." Methods in Molecular Biology. Link
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A Technical Guide to the Structure-Activity Relationship of Indoleacetyl Phenylalanine Analogs: A Comparative Analysis for Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of indoleacetyl phenylalanine analogs. While direct, extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related compound series to offer a predictive framework for designing novel therapeutics. We will explore the potential of these analogs as anticancer and neuroprotective agents, detailing the underlying rationale for structural modifications and providing protocols for their evaluation.
Introduction: The Promise of a Hybrid Scaffold
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The indole ring's unique electronic and steric features allow it to interact with various biological targets.[2] Phenylalanine, an essential amino acid, is a crucial building block for proteins and a precursor for several neurotransmitters.[3] Its derivatives have been successfully developed as therapeutics, particularly in cancer and neurology, by mimicking natural ligands or disrupting protein-protein interactions (PPIs).[3][4]
The conjugation of an indoleacetyl moiety to a phenylalanine scaffold creates a novel chemical entity with the potential for synergistic or unique biological activities. This guide will focus on the prospective applications of these analogs in two key therapeutic areas: oncology, with a focus on the inhibition of the p53-MDM2 interaction, and neuroprotection.
Deciphering the Structure-Activity Relationship (SAR)
In the absence of a comprehensive SAR study on a single, unified series of indoleacetyl phenylalanine analogs, we will construct a predictive SAR model based on established principles from related indole-based and phenylalanine-derived compounds. The core structure can be divided into three key regions for modification: the indole ring, the acetyl linker, and the phenylalanine moiety.
Caption: General structure of Indoleacetyl Phenylalanine analogs, highlighting the three key regions for chemical modification.
Modifications of the Indole Ring (Region 1)
The indole ring plays a critical role in anchoring the molecule to its biological target. Its modification can significantly impact binding affinity and selectivity.
-
Substitution at the 5-position: Halogenation (e.g., with fluorine or chlorine) at the 5-position of the indole ring has been shown to enhance the anticancer activity of indole derivatives.[5] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding with the target protein.
-
Substitution at the N1-position: Alkylation or arylation at the N1-position can modulate the electronic properties of the indole ring and provide additional interaction points. For instance, N1-methylation has been reported to significantly enhance the activity of some indole-based anticancer agents.[5]
-
Bioisosteric Replacement: Replacing the indole with an azaindole has been a successful strategy in designing kinase inhibitors. The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, which can be crucial for binding to the ATP-binding site of kinases.[6][7]
The Acetyl Linker (Region 2)
The acetyl linker provides the appropriate spacing and orientation between the indole and phenylalanine moieties.
-
Conformational Rigidity: Introducing conformational constraints, for example, by creating cyclic analogs or introducing double bonds, can lock the molecule in a bioactive conformation, thereby increasing potency.
-
Length of the Linker: Varying the length of the linker (e.g., propionyl instead of acetyl) can optimize the distance between the two key pharmacophores to better fit the binding pocket of the target protein.
The Phenylalanine Moiety (Region 3)
The phenylalanine portion of the molecule is crucial for interactions within the binding pocket, particularly in the context of inhibiting protein-protein interactions.
-
Substitution on the Phenyl Ring: The phenyl ring of phenylalanine is a key site for modification. Introducing substituents can enhance hydrophobic interactions and provide additional binding contacts. For example, in the context of p53-MDM2 inhibitors, the phenyl ring often mimics the role of key phenylalanine or tryptophan residues in the p53 peptide.[8]
-
Chirality: The stereochemistry of the alpha-carbon of phenylalanine is critical for biological activity. The natural L-configuration is often preferred, but in some cases, the D-isomer may exhibit different or enhanced activity.
-
Amide and Carboxyl Group Modifications: The amide and carboxyl groups of the phenylalanine backbone are important for hydrogen bonding. Esterification of the carboxyl group can improve cell permeability, acting as a prodrug that is hydrolyzed intracellularly to the active carboxylic acid.
Comparative Analysis of Potential Therapeutic Applications
Anticancer Activity: Targeting the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein.[9] Small molecules that inhibit the p53-MDM2 interaction can reactivate p53 and induce apoptosis in cancer cells. The design of such inhibitors often involves mimicking the key amino acid residues of p53 (phenylalanine, tryptophan, and leucine) that bind to a hydrophobic pocket on MDM2.[8]
Indoleacetyl phenylalanine analogs are well-suited to target this interaction. The indole ring can mimic the tryptophan residue, while the phenylalanine moiety can occupy the pocket that accommodates the phenylalanine residue of p53.
Table 1: Hypothetical SAR of Indoleacetyl Phenylalanine Analogs as p53-MDM2 Inhibitors
| Modification | Rationale | Predicted Effect on Activity |
| Indole Ring | ||
| 5-Chloroindole | Enhances hydrophobic interactions in the tryptophan-binding pocket of MDM2. | Increased |
| N1-Methylindole | May provide additional van der Waals contacts. | Increased |
| Phenylalanine Moiety | ||
| 4-Chlorophenylalanine | The chloro group can occupy a sub-pocket, enhancing binding affinity. | Increased |
| Phenylalanine methyl ester | Increased cell permeability (prodrug). | Increased (in cell-based assays) |
Neuroprotective Activity
Indole-based compounds, such as indole-3-propionic acid, have demonstrated potent neuroprotective properties by scavenging free radicals and protecting neurons from oxidative damage.[10] Halogenated derivatives of L-phenylalanine have also been shown to have neuroprotective effects.[11] The combination of these two pharmacophores in indoleacetyl phenylalanine analogs presents an attractive strategy for developing novel neuroprotective agents for diseases like Alzheimer's and Parkinson's.
Table 2: Hypothetical SAR of Indoleacetyl Phenylalanine Analogs as Neuroprotective Agents
| Modification | Rationale | Predicted Effect on Activity |
| Indole Ring | ||
| 5-Methoxyindole | The methoxy group can enhance antioxidant activity. | Increased |
| Phenylalanine Moiety | ||
| 3,5-Diiodophenylalanine | Halogenation has been linked to increased neuroprotective potency. | Increased |
| Acetyl Linker | ||
| Propionyl linker | May optimize positioning for interaction with target enzymes or receptors. | Potentially Increased |
Experimental Protocols
Synthesis of Indoleacetyl Phenylalanine Analogs
The synthesis of indoleacetyl phenylalanine analogs can be achieved through a standard peptide coupling reaction.
Caption: General synthetic scheme for Indoleacetyl Phenylalanine analogs.
Step-by-Step Methodology:
-
Activation of Indole-3-acetic Acid: To a solution of the appropriately substituted indole-3-acetic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and an amine base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: Add the corresponding substituted phenylalanine methyl ester hydrochloride (1.2 eq) to the activated indole-3-acetic acid solution. Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired indoleacetyl phenylalanine methyl ester analog.
-
Hydrolysis (Optional): To obtain the free carboxylic acid, dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the final indoleacetyl phenylalanine analog.
In Vitro Assay for p53-MDM2 Interaction Inhibition
A fluorescence polarization (FP) assay is a common method to quantify the inhibition of the p53-MDM2 interaction.
Caption: Workflow for the Fluorescence Polarization (FP) assay to screen for p53-MDM2 inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20). Prepare serial dilutions of the test indoleacetyl phenylalanine analogs.
-
Assay Setup: In a low-volume, black 384-well plate, add a small volume of the test compound dilutions.
-
Protein-Inhibitor Incubation: Add the MDM2 protein solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Peptide Addition: Add the fluorescently labeled p53 peptide to all wells.
-
Equilibration: Incubate the plate for a further period (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The degree of polarization is proportional to the amount of fluorescent peptide bound to MDM2. A decrease in polarization indicates displacement of the peptide by the test compound. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
Indoleacetyl phenylalanine analogs represent a promising class of compounds with the potential for development as novel anticancer and neuroprotective agents. While comprehensive SAR studies on this specific scaffold are still needed, the principles derived from related indole and phenylalanine derivatives provide a strong foundation for rational drug design. Future work should focus on the synthesis and systematic evaluation of a diverse library of these analogs to validate the predictive SAR models presented in this guide and to identify lead compounds for further preclinical development.
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Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones. ResearchGate. Available from: [Link]
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Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. 2020;9(2):964-971. Available from: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024;29(17):4085. Available from: [Link]
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Effect of indole-3-acetic Acid Derivatives on Neuroepithelium in Rat Embryos. The Journal of Toxicological Sciences. 2011;36(3):317-323. Available from: [Link]
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The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. Journal of Clinical Medicine. 2024;13(17):5093. Available from: [Link]
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Indole-3-acetylaspartate and indole-3-acetylglutamate, the IAA-amide conjugates in the diploid strawberry achene, are hydrolyzed in growing seedlings. Planta. 2019;249(3):877-890. Available from: [Link]
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Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. ResearchGate. Available from: [Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. 2023;24(13):10943. Available from: [Link]
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In Vivo Confirmation of Indoleacetyl Phenylalanine (IAA-Phe) Function Using Mutants
[1]
Executive Summary
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is a specific amide conjugate of the plant hormone auxin (Indole-3-acetic acid, IAA). Unlike free IAA, which is immediately bioactive and unstable, IAA-Phe functions as a reversible storage metabolite . Its biological activity is contingent upon enzymatic hydrolysis to release free IAA.
For researchers and drug development professionals targeting auxin homeostasis, IAA-Phe offers a distinct advantage over other conjugates (like IAA-Asp) because it represents a "slow-release" pool rather than a degradation intermediate. This guide details the in vivo confirmation of this mechanism using Arabidopsis thaliana amidohydrolase mutants (ilr1, iar3), establishing a self-validating system to distinguish storage activity from direct hormonal effects.
Mechanism of Action: The Conjugation-Hydrolysis Cycle
To utilize IAA-Phe effectively as a chemical probe or reference standard, one must understand the genetic circuitry controlling its lifecycle. The "activity" of IAA-Phe observed in bioassays is indirect; it is a measure of the organism's ability to cleave the amide bond.
-
Synthesis (Inactivation/Storage): The GH3 family of acyl-acid amido synthetases (specifically Group II: GH3.1, GH3.2, GH3.5, GH3.17) conjugates excess free IAA to Phenylalanine. This reduces the immediate pool of active auxin.
-
Hydrolysis (Activation): The ILR1-like family of amidohydrolases cleaves the conjugate.[1][2] ILR1 (IAA-LEUCINE RESISTANT 1) is the primary enzyme responsible for hydrolyzing IAA-Phe, with minor redundancy provided by IAR3 (IAA-ALANINE RESISTANT 3).
Diagram 1: Auxin Homeostasis & IAA-Phe Cycling
This pathway illustrates the reversible nature of IAA-Phe compared to the irreversible oxidation pathway.
Caption: The reversible storage cycle of IAA-Phe mediated by GH3 (synthesis) and ILR1 (hydrolysis), contrasted with the irreversible IAA-Asp degradation pathway.
Comparative Performance Analysis
When selecting an auxin conjugate for experimental use, distinguishing between storage forms (hydrolyzable) and catabolic forms (non-hydrolyzable) is critical.
IAA-Phe vs. Alternatives
| Feature | IAA-Phe (Target) | IAA-Asp (Alternative) | Free IAA (Standard) |
| Primary Role | Reversible Storage (Slow Release) | Irreversible Catabolism (Degradation) | Immediate Signaling |
| Bioavailability | Latent; requires ILR1 activity | Negligible; leads to oxidation | High; immediate uptake |
| Stability | High in ilr1 mutants | High (accumulates before oxidation) | Low (rapidly conjugated/oxidized) |
| Mutant Response | ilr1 mutants are Resistant | ilr1/iar3 mutants are Sensitive | All mutants are Sensitive |
| Key Hydrolase | ILR1 (major), IAR3 (minor) | None (physiologically relevant) | N/A |
Experimental Data: Root Inhibition Sensitivity
The following data summarizes the expected IC50 shifts in a root elongation assay, the standard metric for auxin activity.
| Genotype | IAA-Phe Response | IAA-Ala Response | Free IAA Response | Interpretation |
| Wild Type (Col-0) | Sensitive (Short roots) | Sensitive | Sensitive | Normal hydrolysis releases active IAA. |
| ilr1 mutant | Resistant (Long roots) | Sensitive | Sensitive | Specific defect in hydrolyzing IAA-Phe. |
| iar3 mutant | Sensitive | Resistant | Sensitive | IAR3 prefers IAA-Ala over IAA-Phe. |
| ilr1 iar3 (Double) | Highly Resistant | Highly Resistant | Sensitive | Complete block of hydrolysis pathways. |
In Vivo Validation Protocol: Root Elongation Assay
This protocol provides a self-validating system. By using ilr1 mutants alongside Wild Type (WT), you confirm that the biological effect observed is due to the release of IAA from IAA-Phe, and not the conjugate molecule itself acting on the receptor.
Materials
-
Plant Material: Arabidopsis thaliana seeds: Wild Type (Col-0), ilr1-1 (or similar allele), and ilr1 iar3 double mutant.
-
Chemicals: IAA-Phe (purity >95%), Free IAA (control), Ethanol (solvent).
-
Media: 0.5x Murashige & Skoog (MS) salts, 1% Sucrose, 0.8% Phytoagar, pH 5.7 (MES buffered).
Step-by-Step Methodology
Phase 1: Preparation
-
Stock Solutions: Dissolve IAA-Phe and IAA in 100% Ethanol to create 100 mM stocks. Store at -20°C.
-
Media Pouring: Prepare MS agar plates supplemented with IAA-Phe at increasing concentrations: 0, 10, 20, and 50 µM .
-
Control: Prepare separate plates with Free IAA (0.1, 0.5 µM) to prove mutants retain intrinsic auxin sensitivity.
-
-
Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 20% Bleach for 10 min, 5x sterile water wash).
Phase 2: Experimental Workflow
-
Stratification: Plate seeds on the media. Seal with micropore tape. Incubate at 4°C for 2 days (dark) to synchronize germination.
-
Growth: Transfer plates to a growth chamber (22°C, 16h light/8h dark, vertical orientation).
-
Measurement: After 8 days, scan the plates. Measure primary root length using ImageJ.
Diagram 2: Experimental Logic & Workflow
Visualizing the "Genetic Filter" that confirms IAA-Phe function.
Caption: Workflow demonstrating how differential root growth between WT and ilr1 mutants validates IAA-Phe hydrolysis.
Troubleshooting & Controls
To ensure scientific integrity (E-E-A-T), observe these controls:
-
Solvent Control: Always include a "0 µM" plate containing the equivalent volume of Ethanol used in the highest concentration plate. Ethanol can inhibit root growth at high volumes (>0.1%).
-
Free IAA Control: The ilr1 mutant must show short roots on Free IAA plates. If ilr1 is resistant to Free IAA, the mutation is likely in the signaling pathway (e.g., tir1/afb), not the hydrolysis pathway, invalidating the experiment.
-
Light Sensitivity: IAA conjugates are light-sensitive. Pour plates in low light and store stocks in amber tubes.
References
-
LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis.[3][4][5] Journal of Biological Chemistry, 277(23), 20446-20452.[4]
-
Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid.[6][7] The Plant Cell, 17(2), 616-627.[7]
-
Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates.[2] Science, 268(5218), 1745-1748.[2]
-
Rampey, R. A., et al. (2004). An Arabidopsis basic helix-loop-helix leucine zipper protein modulates metal homeostasis and auxin conjugate responsiveness. Genetics, 174(4), 1841-1857.
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- 7. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparative analysis of Indoleacetyl phenylalanine in different plant varieties"
A Comparative Analysis of Indole-3-Acetyl-L-Phenylalanine Across Diverse Plant Varieties
This guide offers a comprehensive comparative analysis of Indole-3-acetyl-L-phenylalanine (IPA), an auxin conjugate, across different plant varieties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, physiological significance, and differential accumulation of IPA, supported by experimental data and methodologies.
Introduction: The Significance of Auxin Conjugates
Indole-3-acetic acid (IAA) is a principal auxin in plants, a class of phytohormones that governs a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental cues like light and gravity.[1] However, the pool of free, active IAA often constitutes only a fraction—sometimes as little as 25%—of the total IAA content within a plant.[2][3] The majority of IAA exists in conjugated forms, where it is linked to amino acids, sugars, or peptides.[2][3] These conjugates, such as Indole-3-acetyl-L-phenylalanine (IPA), are crucial for regulating auxin homeostasis by acting as storage forms, protecting the hormone from degradation, and facilitating its transport.[2][3][4]
Indole-3-acetyl-L-phenylalanine is an amide conjugate formed through the condensation of the carboxyl group of IAA with the amino group of L-phenylalanine.[5] The formation and hydrolysis of such conjugates are key mechanisms for controlling the levels of active IAA, thereby influencing plant growth and development.[2][3][4] This guide will explore the nuances of IPA across different plant species, providing a framework for its analysis and understanding its varied roles.
Biosynthesis and Metabolism of IPA
The synthesis of IPA is intrinsically linked to the biosynthetic pathways of its precursors, IAA and phenylalanine.
Phenylalanine Biosynthesis
Phenylalanine is an essential aromatic amino acid that serves as a building block for numerous compounds vital for plant structure, defense, and reproduction.[6][7] Plants primarily synthesize phenylalanine in the plastids via the arogenate pathway.[6][8] However, a secondary, microbial-like pathway that proceeds through phenylpyruvate exists in the cytosol.[6][8][9] The regulation of phenylalanine biosynthesis is complex, with feedback inhibition playing a significant role.[10][11] The evolution of deregulated enzyme isoforms in vascular plants is thought to have enabled the massive production of phenylalanine-derived compounds like lignin.[10][11]
IAA Biosynthesis
The primary route for IAA biosynthesis in plants is a two-step process involving the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by the TAA1 aminotransferase, followed by the conversion of IPyA to IAA by YUCCA (YUC) flavin-containing monooxygenases.[12]
Formation and Hydrolysis of IPA
The conjugation of IAA to phenylalanine to form IPA is an enzymatic process. While the specific enzymes catalyzing this reaction for phenylalanine are a subject of ongoing research, the GH3 family of acyl amido synthetases is known to conjugate IAA to various amino acids. Conversely, the hydrolysis of IPA to release free IAA is catalyzed by auxin amino acid conjugate hydrolases.[4] Different plant species and even different tissues within the same plant can exhibit varying specificities and activities of these hydrolases, leading to differential accumulation of IPA and other auxin conjugates.[4]
The intricate relationship between phenylalanine and auxin biosynthesis is highlighted by the discovery of metabolic crosstalk. An aminotransferase involved in cytosolic phenylalanine biosynthesis can also utilize an intermediate of this pathway for auxin formation, revealing a deep-seated connection between these two metabolic networks.[13]
Physiological Roles of Indoleacetyl Phenylalanine
The primary role of IPA and other auxin conjugates is to maintain auxin homeostasis. By sequestering excess IAA, these conjugates prevent the potentially toxic effects of high auxin concentrations.[2][3] They also serve as a readily available source of active IAA that can be released upon demand by specific hydrolases.[4] This dynamic equilibrium is critical for orchestrating developmental programs and responding to environmental stimuli.
Recent research has also identified oxidized forms of auxin conjugates, such as oxIAA-phenylalanine (oxIAA-Phe), as naturally occurring metabolites in plants.[14] The presence of these compounds suggests an even more complex regulatory network involving both conjugation and catabolism to fine-tune auxin levels.[14]
Comparative Analysis of IPA in Different Plant Varieties
The distribution and concentration of auxin metabolites, including IPA, can vary significantly among different plant species.[14] For instance, a study comparing Arabidopsis, pea, wheat, and maize found that oxIAA-amino acid conjugates were the predominant metabolites in pea, whereas an oxidized glucose conjugate of IAA was dominant in Arabidopsis.[14] This highlights the diverse strategies employed by different plants to manage their auxin pools.
Table 1: Hypothetical Comparative Data of IPA and Related Metabolites
| Plant Variety | Tissue | Indoleacetyl phenylalanine (ng/g FW) | Free IAA (ng/g FW) | oxIAA-phenylalanine (ng/g FW) | Key Phenylalanine Biosynthesis Pathway Regulation |
| Arabidopsis thaliana | Rosette Leaves | 5.2 ± 0.8 | 15.7 ± 2.1 | 1.1 ± 0.2 | Tightly regulated |
| Pisum sativum (Pea) | Seedlings | 12.8 ± 1.5 | 8.3 ± 1.1 | 8.9 ± 1.3 | Moderately regulated |
| Zea mays (Maize) | Coleoptiles | 8.1 ± 1.2 | 25.4 ± 3.5 | 2.5 ± 0.4 | Relaxed regulation (Type-II ADTs) |
| Oryza sativa (Rice) | Shoots | 9.5 ± 1.3 | 21.9 ± 2.8 | 3.1 ± 0.5 | Relaxed regulation (Type-II ADTs) |
Note: The data presented in this table is illustrative and intended to represent the types of variations that might be observed. Actual values would need to be determined experimentally.
The variation in IPA levels can be attributed to several factors, including:
-
Differential expression and activity of conjugating and hydrolyzing enzymes: The genetic makeup of each plant variety dictates the types and levels of enzymes responsible for IPA synthesis and breakdown.
-
Regulation of phenylalanine biosynthesis: The availability of phenylalanine, a precursor for IPA, is a key determinant. Plants with relaxed feedback inhibition on phenylalanine biosynthesis may exhibit different patterns of IPA accumulation.[10][11]
-
Environmental conditions and developmental stage: The levels of auxin and its conjugates are highly dynamic and respond to both internal and external cues.
Experimental Methodologies
Accurate quantification of IPA and other auxin metabolites is crucial for comparative studies. The following outlines a general workflow for such an analysis.
Extraction and Purification
-
Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, typically an acidic aqueous-organic mixture (e.g., 80% methanol with 1% acetic acid), to precipitate proteins and extract small molecules.
-
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and concentrate the analytes of interest.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of phytohormones.[14][15]
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18) to separate IPA from other metabolites.[16]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for IPA and its internal standard are monitored for highly selective and sensitive quantification.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
To indirectly assess the flux through the phenylpropanoid pathway, which competes for phenylalanine, the activity of Phenylalanine Ammonia-Lyase (PAL) can be measured.[17][18]
-
Protein Extraction: Soluble proteins are extracted from plant tissue using an appropriate buffer.
-
Enzymatic Reaction: The protein extract is incubated with L-phenylalanine.
-
Product Quantification: The formation of trans-cinnamic acid, the product of the PAL-catalyzed reaction, is measured spectrophotometrically or by HPLC.
Visualization of Key Pathways
Simplified Phenylalanine and IAA Biosynthesis Leading to IPA
Caption: Biosynthetic pathways of Phenylalanine and IAA leading to IPA formation.
Experimental Workflow for IPA Quantification
Caption: Workflow for the quantification of Indoleacetyl phenylalanine in plant tissues.
Conclusion and Future Directions
The comparative analysis of Indole-3-acetyl-L-phenylalanine across different plant varieties reveals a significant diversity in the strategies plants employ to regulate auxin homeostasis. This diversity is rooted in the intricate interplay between the biosynthesis of IAA and phenylalanine, and the enzymatic machinery responsible for the formation and hydrolysis of their conjugates. Understanding these variations is not only fundamental to plant biology but also holds potential for agricultural applications, such as the development of crops with enhanced growth characteristics or stress resilience.
Future research should focus on:
-
Identifying and characterizing the specific enzymes involved in IPA synthesis and hydrolysis in a wider range of plant species.
-
Elucidating the precise regulatory mechanisms that govern the flux of phenylalanine into the formation of IPA versus other secondary metabolites.
-
Investigating the role of IPA and its metabolites in specific developmental processes and stress responses across different plant lineages.
By continuing to unravel the complexities of auxin conjugate metabolism, we can gain deeper insights into the sophisticated chemical language that governs the life of plants.
References
- Cheng, Y., Dai, X., & Zhao, Y. (2006). Auxin biosynthesis by the YUCCA flavin-containing monooxygenases in Arabidopsis. The Plant Cell, 18(9), 2430-2439.
-
PubChem. (n.d.). N-(indole-3-acetyl)phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
- Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773.
- Purdue University. (2020, April 13). Scientists find link between key plant amino acid and essential hormones. Purdue University News.
- LeClere, S., Rampey, R. A., & Bartel, B. (2002). Characterization of auxin conjugates in Arabidopsis.
- ResearchGate. (n.d.). Auxin conjugates: Their role for plant development and in the evolution of land plants. Request PDF.
- Rosell, M., et al. (2022). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. Plant Physiology, 188(1), 134-150.
- Normanly, J., Slovin, J. P., & Cohen, J. D. (1995). Characterization of auxin conjugates in Arabidopsis.
- Ganguly, A., et al. (2010). Differential auxin-transporting activities of PIN-FORMED proteins in Arabidopsis root hair cells. Plant Physiology, 153(3), 1046-1061.
- Yoo, H., et al. (2013). A microbial-like pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine: phenylpyrunvate aminotransferase.
- Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Journal of Experimental Botany, 74(14), 4337-4350.
- Fu, J., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
- Cook, S. D., et al. (2016). Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology, 171(3), 1846-1857.
- Zebell, S. G., & Dong, X. (2015). Pleiotropic physiological consequences of feedback-insensitive phenylalanine biosynthesis in Arabidopsis thaliana. The Plant Cell, 27(7), 1984-2000.
- ResearchGate. (n.d.).
- Qian, Y., et al. (2019). Completion of the cytosolic post-chorismate phenylalanine biosynthetic pathway in plants.
- Dziurka, M., et al. (2022). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. International Journal of Molecular Sciences, 23(21), 13324.
- Li, S., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087834.
- Warpeha, K. M., & Montgomery, B. L. (2019). Phenylalanine roles in the seed-to-seedling stage: Not just an amino acid. Plant Science, 289, 110223.
- Widhalm, J. R., et al. (2015). Identification of a plastidial phenylalanine exporter that influences flux distribution through the phenylalanine biosynthetic network.
- Li, S., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087834.
- Rosell, M., et al. (2022). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. Plant Physiology, 188(1), 134-150.
- An, Z., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Molecular Genetics and Metabolism, 105(4), 559-565.
- Kumar, V., et al. (2017). Differential distribution of amino acids in plants. International Journal of Food Properties, 20(sup2), 1629-1653.
- Nag, S., & Kumaria, S. (2017). Quantification of phenylalanine ammonia lyase (PAL) enzyme activity of V. coerulea after chitosan treatment.
- da Silva, J. K., et al. (2022). Phenylalanine ammonia lyase: new insights from Piperaceae species. Eclética Química, 47(3), 24-33.
- Dinu, A., & Apetrei, C. (2014). HPLC chromatograms of phenylalanine (standard solutions) at different concentrations. Revista de Chimie, 65(10), 1218-1221.
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"Independent validation of the role of Indoleacetyl phenylalanine in development"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Agrochemical Development Professionals Focus: Technical validation, stability profiling, and mechanistic comparison against standard auxins.
Executive Summary: The Role of IAA-Phe
Indole-3-acetyl-L-phenylalanine (IAA-Phe) is a specialized amide conjugate of the plant hormone auxin (Indole-3-acetic acid, IAA).[1][2][3] Unlike free IAA, which is labile and prone to rapid oxidation, IAA-Phe functions as a reversible storage form . It provides a "slow-release" mechanism for auxin, maintaining homeostasis by releasing free IAA upon hydrolysis by specific amidohydrolases (primarily ILR1 and ILL2).
For researchers and developers, IAA-Phe serves as a critical metabolic probe and biostimulant precursor . Its performance is defined not by immediate potency, but by stability and controlled release —properties that distinguish it from irreversible catabolites like IAA-Aspartate (IAA-Asp).
Comparative Performance Analysis
The following table contrasts IAA-Phe with the native hormone (IAA), a catabolic conjugate (IAA-Asp), and a synthetic analog (NAA).
Table 1: Physicochemical and Functional Comparison
| Feature | IAA-Phe (Indoleacetyl phenylalanine) | Free IAA (Indole-3-acetic acid) | IAA-Asp (Indoleacetyl aspartate) | NAA (1-Naphthaleneacetic acid) |
| Primary Role | Reversible Storage / Slow-Release | Active Signaling Ligand | Irreversible Catabolism (Degradation) | Synthetic Agonist (Stable) |
| Bioactivity | Low (requires hydrolysis) | High (direct receptor binding) | Negligible / Inactive | High (direct receptor binding) |
| Metabolic Fate | Hydrolyzed to IAA by ILR1/ILL2 | Oxidized (oxIAA) or Conjugated | Oxidized to oxIAA-Asp | Stable (slow metabolism) |
| Stability (in vitro) | High (Amide bond) | Low (Light/Oxidation sensitive) | High | Very High |
| Transport | Non-polar transport (putative) | Polar Auxin Transport (PAT) | Minimal transport | Diffusive / Carrier-mediated |
| Key Application | Controlled Release / Hydrolase Probe | Standard Reference | Degradation Marker | Herbicide / Rooting Agent |
Mechanistic Validation: The Hydrolysis Pathway
To validate IAA-Phe activity, one must confirm its conversion to free IAA. This process is mediated by the ILR1-like family of amidohydrolases.
Diagram 1: Metabolic Fate of IAA-Phe
This pathway illustrates the divergence between storage (IAA-Phe) and degradation (IAA-Asp).
Caption: IAA-Phe enters a reversible storage cycle, hydrolyzed by ILR1/ILL2, unlike IAA-Asp which targets oxidation.[4]
Experimental Protocols for Independent Validation
Protocol A: LC-MS/MS Quantification & Stability Assay
Objective: Distinguish IAA-Phe from free IAA and quantify hydrolysis rates. System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or equivalent).
-
Sample Preparation:
-
Extract tissue (100 mg) or reaction buffer in 80% Methanol + 1% Acetic Acid.
-
Add Internal Standard: [¹³C₆]-IAA-Phe (if available) or [¹³C₆]-IAA.
-
Centrifuge (12,000 x g, 10 min) and filter supernatant.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 8 min.
-
-
MS/MS Transitions (MRM Mode):
-
IAA-Phe (Target):
-
Precursor Ion: 323.1 m/z [M+H]⁺
-
Quantifier Ion: 130.1 m/z (Indole moiety)
-
Qualifier Ion: 176.1 m/z (IAA fragment) or 120.1 m/z (Phe fragment).
-
-
Free IAA (Control):
-
Precursor Ion: 176.1 m/z [M+H]⁺
-
Quantifier Ion: 130.1 m/z .
-
-
-
Validation Check:
-
Incubate IAA-Phe (10 µM) with recombinant ILR1 enzyme (or crude plant lysate) at 25°C.
-
Success Criteria: Decrease in 323.1 m/z signal coincides with stoichiometric increase in 176.1 m/z (IAA) signal over 60 minutes.
-
Protocol B: Root Elongation Bioassay (In Vivo Activity)
Objective: Verify "Slow-Release" biological activity. Model: Arabidopsis thaliana (Col-0 wild type vs. ilr1 mutant).
-
Plate Setup: Prepare 0.5x MS agar plates supplemented with:
-
Control (DMSO)
-
IAA (100 nM)
-
IAA-Phe (100 nM, 1 µM, 10 µM)
-
-
Growth: Stratify seeds (4°C, 2 days), then grow vertically (22°C, Long Days) for 7 days.
-
Measurement: Measure primary root length.
-
Data Interpretation:
-
Wild Type: IAA-Phe should inhibit root growth, but with lower potency than free IAA (requires hydrolysis).
-
ilr1 Mutant: Should be resistant (longer roots) to IAA-Phe compared to Wild Type, confirming that hydrolysis by ILR1 is required for activity.
-
Workflow Visualization
The following diagram outlines the decision matrix for selecting IAA-Phe in your research pipeline.
Caption: Decision matrix for selecting IAA-Phe based on stability and metabolic requirements.
References
-
Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science. [Link]
-
LeClere, S., et al. (2002).[3][5] Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. Plant Physiology.[6][7][8][9][10] [Link]
-
Staswick, P. E., et al. (2005).[3] Characterization of the family of auxin-conjugate hydrolases in Arabidopsis. The Plant Journal. [Link]
-
Kowalczyk, M., & Sandberg, G. (2001).[3] Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology.[6][7][8][9][10] [Link]
-
Pěnčík, A., et al. (2009).[5] Isolation and determination of auxin conjugates in Helleborus niger. Journal of Chromatography A. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Indoleacetyl Phenylalanine (IAA-Phe)
[1][2]
Executive Summary
Compound: N-(Indole-3-acetyl)-L-phenylalanine (IAA-Phe) CAS: 57105-50-7 (L-isomer) / 92519-27-2 Primary Hazard Class: Bioactive Research Chemical / Potential Irritant Critical Storage: -20°C, Desiccated, Protected from Light[1][2]
This guide provides an operational safety framework for handling Indoleacetyl phenylalanine.[1][3][4][5][6] While often classified as a research metabolite with lower acute toxicity than heavy metals, its status as an auxin conjugate (plant hormone derivative) requires strict adherence to Bioactive Compound Level 1 (BCL-1) protocols to prevent cross-contamination and unintended physiological effects.[1]
Risk Assessment & Hazard Identification
Before opening the vial, you must understand the "Why" behind the safety protocols. IAA-Phe is an amide conjugate of Indole-3-acetic acid (IAA).[1][2]
| Hazard Category | Specific Risk | Mechanism/Causality |
| Bioactivity | Hormonal Modulation | As an auxin conjugate, it regulates plant growth.[1][2][6] While human toxicity is low, accidental absorption can trigger sensitization or obscure experimental data via cross-contamination. |
| Physical State | Fine Particulate | The lyophilized powder is electrostatic.[2] Inhalation risks are higher during weighing than during solution handling.[1] |
| Chemical Stability | Oxidation/Hydrolysis | Indole moieties are highly sensitive to light and oxidation.[2] Degradation products (e.g., oxindoles) may alter cytotoxicity profiles.[1] |
| Solvent Hazards | DMSO/Ethanol | IAA-Phe is insoluble in water and requires organic solvents (DMSO/EtOH) for stock preparation.[1][2] These solvents are skin-permeable carriers.[1][2] |
PPE Matrix: The "Self-Validating" System
Do not rely on generic safety rules. Use this matrix to select PPE based on the specific state of the matter.
Core PPE (Mandatory for All States)
-
Lab Coat: 100% Cotton or flame-resistant synthetic (snap closures preferred).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for powder handling due to potential aerosolization.
Task-Specific PPE Logic
| Task | State | Glove Protocol | Respiratory Protection | Rationale |
| Weighing / Stock Prep | Solid (Dusty) | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1][2] Change outer pair immediately after weighing.[1] | Fume Hood (Sash at 18"). If hood unavailable: N95/P100 Respirator.[1] | Static charge can disperse powder.[2] Double gloving prevents "wrist-gap" exposure.[1][2] |
| Dilution / Pipetting | Solution (DMSO) | Nitrile (High Break-through) .[1][2] Avoid Latex. | Fume Hood recommended to contain solvent vapors. | DMSO permeates latex instantly, carrying the dissolved IAA-Phe through the skin.[1][2] |
| Microscopy / Analysis | Aqueous Buffer | Single Nitrile (Standard).[2] | General Lab Ventilation. | Concentration is low, but biological contamination remains a risk. |
Operational Workflow: From Storage to Solution
This workflow is designed to maintain both User Safety and Compound Integrity .
Step 1: Retrieval & Equilibration
-
Protocol: Remove the vial from -20°C storage. Do not open immediately.
-
Why? Opening a cold vial introduces condensation, which hydrolyzes the amide bond. Allow the vial to warm to room temperature (approx. 15-20 mins) inside a desiccator.
Step 2: Weighing (The Critical Step)
-
Setup: Place the balance inside the chemical fume hood. If the balance is external, use a static-free weighing funnel and transport inside a sealed secondary container.[1]
-
Technique: Use an anti-static gun if available. Indole compounds are "fluffy" and prone to static drift.[1]
Step 3: Solubilization
-
Solvent: Dissolve in 100% DMSO or Ethanol first.
-
Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of DMSO added to cells/plants (keep final DMSO < 0.1%).[1][2]
Step 4: Storage of Stock
-
Vessel: Amber glass vials (borosilicate). Plastic microfuge tubes are permeable to oxygen over time.[1]
-
Environment: Store at -20°C. Stable for <1 month in solution.
Visualization: Handling & Decision Logic
Figure 1: Operational Workflow Diagram
A step-by-step logic flow for handling IAA-Phe from freezer to waste.
Caption: Operational workflow for Indoleacetyl phenylalanine, emphasizing temperature equilibration and solvent segregation.
Disposal & Decontamination
Decontamination Solution: Indoles oxidize rapidly in high pH.
-
Recipe: 10% Sodium Carbonate (Na2CO3) or mild detergent solution.[1]
-
Procedure: Wipe down balance and hood surfaces. The solution will turn yellow/brown if significant indole residue is present (oxidative degradation), serving as a visual indicator of cleaning efficacy.
Waste Streams:
-
Solid Waste: Contaminated gloves, weighing boats, and pipette tips must go into Hazardous Solid Waste (Bioactive/Chemical). Do not use regular trash.[1]
-
Liquid Waste:
-
Stock Solutions (DMSO):Organic Solvent Waste (Halogenated or Non-Halogenated depending on other reagents).[1]
-
Cell Media/Buffer: If concentration is <10 µM, check local EHS guidelines; generally treated as aqueous chemical waste.
-
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off gently.[1][2][4][7] Wash with soap/water for 15 min.[1][4][7] | Monitor for redness.[2] Consult SDS. |
| Skin Contact (DMSO Soln) | Do not scrub (increases absorption).[2] Rinse with copious water.[1][4][7] | Seek medical evaluation if volume >1mL.[2] |
| Eye Exposure | Flush at eyewash station for 15 min (hold eyelids open). | Seek immediate medical attention.[2][4][8] |
| Spill (Powder) | Cover with wet paper towel (prevents dust).[2] Wipe up.[1][3][4][6][7][9] | Clean area with 10% Na2CO3.[2][7] |
References
-
PubChem. (n.d.).[1] N-(Indole-3-acetyl)phenylalanine (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1][2]
-
LookChem. (2021).[1] N-(3-Indolylacetyl)-L-phenylalanine CAS 57105-50-7 Data.[1][2][10] Retrieved January 30, 2026, from [Link][1][2]
Sources
- 1. N-(indole-3-acetyl)phenylalanine | C19H18N2O3 | CID 4255608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound indole-3-acetyl-phenylalanine (FDB030930) - FooDB [foodb.ca]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aksci.com [aksci.com]
- 6. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. agscientific.com [agscientific.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Cas 57105-50-7,N-(3-Indolylacetyl)-L-phenylalanine | lookchem [lookchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
